cyclopentene
Description
Properties
CAS No. |
10016-46-3 |
|---|---|
Molecular Formula |
C5H8 |
Molecular Weight |
68.12 |
Origin of Product |
United States |
Fundamental Aspects of Cyclopentene in Advanced Chemical Research
Significance and Architectural Role in Contemporary Organic Chemistry
Cyclopentene (B43876) and its derivatives are crucial structural motifs and versatile building blocks in organic synthesis. fiveable.menih.gov The five-membered carbocyclic framework is a core unit in numerous natural products and biologically relevant molecules. nih.gov Consequently, cyclopentenes have been extensively used in the total synthesis of complex bioactive compounds. nih.gov For instance, cis-4-Cyclopentene-1,3-diol is an important precursor for the synthesis of natural products with cyclopentanoid structural elements, including key intermediates for prostaglandin (B15479496) synthesis. sigmaaldrich.com The development of new synthetic methodologies, such as multicomponent reactions, provides efficient access to structurally diverse and highly functionalized cyclopentenyl frameworks, which are valuable in medicinal chemistry and drug discovery. nih.govnih.gov
Beyond its role in natural product synthesis, this compound is a key monomer in polymerization reactions. It undergoes ring-opening metathesis polymerization (ROMP) to produce polypentenamer, a high-molecular-weight polymer. askfilo.comresearchgate.net This reaction is driven by the relief of ring strain in the cycloalkene. askfilo.com The ability to create polymers with tunable properties through ROMP of this compound derivatives is an active area of research in materials science. ontosight.airesearchgate.netdigitellinc.com Furthermore, this compound serves as a valuable component in gasoline and is utilized in the analysis of organic reaction mechanisms. gvchem.com Its reactivity in reactions like the Pauson-Khand reaction to form bicyclic compounds further highlights its importance as a synthetic intermediate. uwindsor.ca
Historical Evolution of this compound Research Paradigms
The study of this compound dates back to the late 19th century. It was first prepared in 1893 by the German chemist Carl Gärtner. wikipedia.org He synthesized the compound from iodocyclopentane (B73287) using potassium hydroxide (B78521) and named it "pentamethenylene". wikipedia.org Early research focused on its basic synthesis and characterization. Industrially, this compound is produced in large quantities through the steam cracking of naphtha. gvchem.comwikipedia.org In a laboratory setting, it is commonly prepared by the dehydration of cyclopentanol. wikipedia.org
Over the years, the focus of this compound research has shifted from simple synthesis to its application in more complex chemical transformations. A significant development was the discovery and exploration of the vinylcyclopropane-cyclopentene rearrangement, a powerful method for constructing this compound rings. capes.gov.brwikipedia.org This reaction, which can be thermally or photochemically induced, has been instrumental in the total synthesis of several natural products. wikipedia.org The evolution of organometallic catalysis has further expanded the synthetic utility of this compound, enabling reactions like the Pauson-Khand reaction, which involves the reaction of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. uwindsor.ca Contemporary research continues to uncover new catalytic systems and reaction pathways involving this compound, pushing the boundaries of organic synthesis and materials science. nih.govresearchgate.netrsc.org
Theoretical Perspectives on this compound Ring Dynamics and Conformation
The chemical behavior of this compound is intrinsically linked to its three-dimensional structure and dynamic nature. Theoretical studies, in conjunction with experimental data, provide deep insights into its conformational landscape and the energetic factors governing its reactivity.
Unlike the planar cyclopentadienyl (B1206354) anion, the this compound ring is not flat. libretexts.org It adopts a puckered or "envelope" conformation to relieve torsional strain that would arise from eclipsing hydrogen atoms in a planar structure. libretexts.org In this conformation, one carbon atom is out of the plane of the other four. libretexts.org This puckered structure is not static; the ring undergoes a low-frequency, large-amplitude motion known as ring-puckering or ring inversion. aip.orgrsc.orgresearchgate.net During this process, the out-of-plane carbon atom moves through the plane to the opposite side, resulting in an equivalent envelope conformation. journaldephysique.org
The energy barrier to this ring inversion is relatively low. Spectroscopic studies and theoretical calculations have provided consistent values for this barrier. For instance, far-infrared spectroscopy determined a barrier to inversion of 232 cm⁻¹ (0.66 kcal/mol). aip.org More recent studies using time-resolved rotational coherence spectroscopy have reported a barrier of 274 (+12/−20) cm⁻¹. rsc.org The equilibrium puckering angle, which describes the degree of non-planarity, has been estimated to be around 22-26 degrees. aip.orgrsc.orgelte.hu This dynamic behavior is a key feature of this compound's structure and influences its interactions and reactivity. mdpi.comnih.gov
| Parameter | Value | Method | Source |
|---|---|---|---|
| Barrier to Inversion | 215 cm⁻¹ (0.61 kcal/mol) | Vapor-phase Raman and Far-infrared Spectra | aip.org |
| Barrier to Inversion | 232 cm⁻¹ (0.66 kcal/mol) | Far-infrared Spectroscopy | aip.org |
| Barrier to Inversion | 274 (+12/−20) cm⁻¹ | Time-resolved Rotational Coherence Spectroscopy | rsc.org |
| Equilibrium Dihedral Angle | 26° | Vapor-phase Raman and Far-infrared Spectra | aip.org |
| Equilibrium Puckering Angle | 24.3° | Time-resolved Rotational Coherence Spectroscopy | rsc.org |
| Equilibrium Puckering Angle | 22.1-23.3° | Far-infrared Spectroscopy | rsc.org |
Cycloalkanes possess a certain amount of inherent energy due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5° (angle strain) and the eclipsing of adjacent C-H bonds (torsional strain). libretexts.orglibretexts.org This excess energy is termed ring strain. libretexts.orgnumberanalytics.com While cyclopentane (B165970) has less angle strain than cyclopropane (B1198618) or cyclobutane, it still possesses significant torsional strain in its planar conformation, which is alleviated by puckering. libretexts.orglibretexts.org The presence of the double bond in this compound introduces sp² hybridized carbons, further influencing the ring's geometry and strain.
The ring strain energy (RSE) of this compound is a critical factor driving its reactivity, particularly in reactions that lead to ring-opening. askfilo.combeilstein-journals.orgrsc.org The release of this strain provides a thermodynamic driving force for such transformations. askfilo.comresearchgate.netfigshare.com For example, the ring-opening metathesis polymerization (ROMP) of this compound is facilitated by the release of ring strain. askfilo.comdigitellinc.com The RSE of this compound has been calculated to be approximately 6.6 kcal/mol. researchgate.net The reactivity of this compound in various reactions, including addition reactions and metal-catalyzed processes, is influenced by this inherent strain. uwindsor.castackexchange.comkaust.edu.sa Computational studies have shown that the placement and nature of substituents on the this compound ring can significantly alter the RSE, which in turn affects the thermodynamics and kinetics of reactions like ROMP. researchgate.netacs.orgfigshare.comresearchgate.net
| Cycloalkane | Ring Strain Energy (kcal/mol) | Source |
|---|---|---|
| Cyclopropane | 27.5 | libretexts.org |
| Cyclobutane | 26.3 | libretexts.org |
| Cyclopentane | 6.2 | libretexts.org |
| Cyclohexane | 0 | libretexts.orglibretexts.org |
| This compound | 6.6 | researchgate.net |
Advanced Synthetic Methodologies for Cyclopentene and Its Derivatives
Catalytic Strategies for Cyclopentene (B43876) Core Construction
Transition metal catalysis provides powerful and versatile tools for the construction of carbocyclic rings, offering high levels of control over selectivity and functional group compatibility. These methods often enable the formation of complex molecular architectures from simple, readily available starting materials in an atom-economical fashion.
Transition Metal-Catalyzed Cycloaddition and Annulation Reactions
Cycloaddition and annulation reactions are among the most efficient strategies for ring formation. By bringing together two or more components in a single, concerted or stepwise process, these reactions can rapidly build molecular complexity. Transition metals are uniquely capable of mediating these transformations under mild conditions, controlling reaction pathways and influencing stereochemical outcomes.
A novel approach to this compound synthesis avoids the direct use of noble metal catalysts by employing an electrochemical strategy. Researchers have developed an electrochemical, mediator-induced intermolecular selective (3+2) annulation of alkenes with alkynes or other alkenes. nih.govnih.gov This method provides a straightforward and efficient route to a diverse library of functionalized cyclopentenes and cyclopentanes. nih.gov
The reaction is characterized by its mild conditions, high efficiency, broad substrate scope, and excellent regioselectivity. nih.gov A key advantage is the tolerance of a wide range of functional groups, which is often a challenge in traditional transition metal catalysis. nih.gov Mechanistic studies suggest that the transformation proceeds through the generation of iodine and carbon radicals. nih.gov This electrochemical protocol has proven effective for gram-scale synthesis, demonstrating its potential for practical applications in constructing molecularly diverse and complex structures. nih.gov
Table 1: Key Features of Electrochemical (3+2) Annulation
| Feature | Description |
| Catalysis | Electrochemical, mediator-induced |
| Reactants | Alkenes and Alkynes/Alkenes |
| Key Mediator | Iodine-based (e.g., NaI) |
| Conditions | Mild, ambient temperature |
| Selectivity | High regioselectivity |
| Advantages | Avoids noble metals, broad scope, scalable |
Rhodium-Catalyzed [4+3] Cycloaddition for Tricyclic Cores
Rhodium catalysts are highly effective in mediating higher-order cycloadditions for the assembly of complex polycyclic systems. One notable application is the formal [4+3] cycloaddition to construct seven-membered rings, which can be fused to other ring systems to create tricyclic cores. An elegant example involves the reaction between a furan (B31954) (the four-atom component) and a vinyl diazoester (the three-atom component), catalyzed by a rhodium(II) complex. sci-hub.senih.gov
This reaction proceeds through a domino sequence involving an initial cyclopropanation followed by a Cope rearrangement to furnish a bicyclo[3.2.1]octadiene system. sci-hub.se When applied in an enantioselective fashion, for instance in the formal synthesis of (−)-englerin A, a chiral auxiliary on the diazoester allows for the construction of a key oxa-tricyclic intermediate with good yield and moderate diastereoselectivity. nih.gov Further strategic modifications, such as intramolecular aldol (B89426) condensation, can then be used to forge the final tricyclic guaiane-type skeleton. nih.gov Another strategy involves the rhodium-catalyzed cycloaddition of cyano-yne-allene substrates, which proceeds through a 6π-electrocyclization and subsequent rhodium-catalyzed dehydrogenation to yield tricyclic 2,6-naphthyridine (B1209661) scaffolds. rsc.org These methods showcase the power of rhodium catalysis to rapidly assemble complex, fused ring systems containing seven-membered rings as part of a tricyclic framework. nih.govpku.edu.cn
Palladium catalysis offers versatile pathways to olefinic structures, including substituted cyclopentenes. One effective method is the palladium-catalyzed insertion of an alkyne with an unactivated alkyl iodide, followed by a reduction step. This sequence yields trisubstituted olefins under mild conditions and is compatible with a broad range of functional groups. organic-chemistry.orgorganic-chemistry.org Mechanistic investigations point to a hybrid radical/organometallic pathway. organic-chemistry.orgorganic-chemistry.org The choice of hydride source is critical for the reduction step, with reagents like phenylsilane (B129415) proving highly effective. organic-chemistry.org
Another powerful palladium-catalyzed route is the intramolecular cycloisomerization of enynes. organic-chemistry.org This reaction involves the acetoxypalladation of the alkyne, followed by insertion of the tethered alkene and subsequent protonolysis of the carbon-palladium bond, leading to the formation of carbo- and heterocyclic products. organic-chemistry.org The stereochemical outcome of these cycloisomerizations can be distinct from those catalyzed by other metals like ruthenium. For example, palladium catalysis on certain enyne substrates can lead to cis-fused bicyclic systems with high diastereoselectivity, complementing the trans-fused products obtained with ruthenium catalysts. nih.gov
Table 2: Palladium-Catalyzed Alkyne Insertion/Reduction for Trisubstituted Olefins
| Substrate 1 (Alkyl Iodide) | Substrate 2 (Alkyne) | Hydride Source | Yield (%) |
| Cyclohexyl iodide | 1-phenyl-1-propyne | PhSiH₃ | 77 |
| Isopropyl iodide | 1-phenyl-1-propyne | PhSiH₃ | 71 |
| Cyclohexyl iodide | 1-(thiophen-2-yl)-1-propyne | PhSiH₃ | 85 |
| Cyclohexyl iodide | 1-cyclohexyl-1-propyne | PhSiH₃ | 65 |
| Data derived from research by S. P. Cook, et al. organic-chemistry.org |
Ruthenium-catalyzed cycloisomerization of enynes and diynes is a highly atom-economical method for constructing five-membered rings. A notable variant, developed by the Trost group, utilizes a ruthenium catalyst such as [CpRu(MeCN)₃]PF₆ for the cycloisomerization of 1,6-enynes. beilstein-journals.org This reaction proceeds efficiently at room temperature to exclusively form cyclic 1,4-dienes, a different outcome than the 1,3-dienes often produced in related palladium-catalyzed reactions. beilstein-journals.org
The distinct reactivity of ruthenium is attributed to a different reaction mechanism. It is proposed to proceed through the formation of a ruthenathis compound intermediate, followed by a β-hydride elimination. nih.govbeilstein-journals.org This mechanism restricts which hydrogen can be abstracted, leading to the selective formation of the 1,4-diene product. beilstein-journals.org The reaction tolerates sensitive functional groups, including free alcohols and ketones. beilstein-journals.org Furthermore, ruthenium catalysts can effect the cycloisomerization of 1,6-dienes to yield exo-methylenecyclopentanes and of diyne-ols to produce highly functionalized this compound derivatives. researchgate.netacs.org
Table 3: Comparison of Ruthenium and Palladium Enyne Cycloisomerization
| Feature | Ruthenium Catalysis | Palladium Catalysis |
| Typical Catalyst | [CpRu(MeCN)₃]PF₆ | Pd(OAc)₂ |
| Proposed Intermediate | Ruthenathis compound | Hydridopalladation |
| Typical Product | 1,4-Diene | 1,3-Diene |
| Stereoselectivity | Often forms trans-fused systems | Often forms cis-fused systems |
| Information based on findings from the Trost group. nih.govbeilstein-journals.org |
Gold catalysis has emerged as a powerful tool for complex bond formations, particularly in the enantioselective synthesis of chiral molecules. A significant advancement is the gold(I)-catalyzed desymmetrization of prochiral homopropargylic alcohols through a cycloisomerization process. nih.govresearchgate.net This methodology provides highly enantioselective access to valuable this compound structures that feature a quaternary chiral center, a common motif in natural products. nih.gov
The success of this asymmetric transformation relies on a bifunctional phosphine (B1218219) ligand. Efficient chirality induction is achieved via a two-point binding system: a hydrogen-bonding interaction between a phosphine oxide moiety on the ligand and the substrate's hydroxyl group, coupled with the coordination of the gold center to the alkyne. nih.govresearchgate.net This dual interaction locks the substrate into a specific conformation during the key cyclization step. This work represents a significant example of a highly enantioselective gold-catalyzed cycloisomerization of 1,5-enynes, and the mechanism is supported by Density Functional Theory (DFT) calculations. nih.gov This approach can generate not only monocyclic cyclopentenes but also more complex spirocyclic and bicyclic systems. nih.gov
Table 4: Selected Results for Gold-Catalyzed Enantioselective Desymmetrization
| Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Prochiral homopropargylic alcohol 1 | (R)-L1 | 95 | 96 |
| Prochiral homopropargylic alcohol 2 | (R)-L1 | 93 | 97 |
| Prochiral homopropargylic alcohol 3 | (R)-L1 | 96 | 95 |
| Data derived from research by L. Zhang, et al. nih.govresearchgate.net |
Organocatalytic Approaches
Organocatalysis has emerged as a formidable tool in asymmetric synthesis, avoiding the use of often toxic and expensive metals. These methods utilize small organic molecules to catalyze chemical transformations with high enantioselectivity.
N-Heterocyclic carbenes (NHCs) are highly versatile organocatalysts capable of generating various reactive intermediates from aldehydes. pnas.org In the synthesis of cyclopentenes, chiral NHCs can catalyze the enantioselective desymmetrization of 1,3-diketones. researchgate.net This reaction proceeds by the generation of a chiral enol equivalent (a Breslow intermediate which isomerizes to an azolium enolate) from an α,β-unsaturated aldehyde and the NHC catalyst. This reactive enol then adds to one of the two enantiotopic ketone groups of the 1,3-diketone, leading to an optically active β-lactone, which subsequently decarboxylates to yield the α,α-disubstituted this compound product with high enantiomeric excess. researchgate.net
Another powerful NHC-catalyzed strategy involves an organocascade reaction between modified enals and nucleophiles like malonic ester derivatives. nih.govrsc.org This sequence includes a Michael addition, an intramolecular aldol reaction, β-lactonization, and a final decarboxylation step to afford highly functionalized cyclopentenes in good yields and with excellent enantioselectivity. nih.govrsc.org Furthermore, the NHC-mediated cycloisomerization of electron-poor 1,5-dienes has been developed to produce enantioenriched cyclopentenes. nih.gov
Table 2: NHC-Catalyzed Enantioselective Synthesis of this compound Derivatives researchgate.netnih.govrsc.org
| Aldehyde/Enal Substrate | Nucleophile/Diketone Substrate | NHC Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) |
| Cinnamaldehyde | 1,3-Cyclohexanedione | Triazolium-based | 75 | 96 |
| Cinnamaldehyde | Dimethyl 2-(4-chlorobenzoyl)malonate | Triazolium-based | 82 | >99 |
| 2-Bromo-cinnamaldehyde | Diethyl 2-(benzoyl)malonate | Triazolium-based | 72 | 99 |
| 3-Phenyl-2-propenal | 2-Phenyl-1,3-indandione | Triazolium-based | 88 | 92 |
A practical one-pot method for synthesizing aryl- and heteroaryl-substituted cycloalkenes utilizes organocerium reagents. organic-chemistry.orgresearchgate.net These reagents are typically generated in situ via transmetalation from more common organometallic precursors, such as organolithium compounds, by treating them with anhydrous cerium(III) chloride (CeCl₃). organic-chemistry.orgresearchgate.net
The organocerium reagent, being less basic and more oxophilic than its lithium precursor, adds cleanly to a cycloalkanone to form a stable cerium alkoxide intermediate. organic-chemistry.orgresearchgate.net This intermediate is then subjected to an elimination reaction without isolation. The addition of an activating agent like methanesulfonyl chloride (MsCl) or thionyl chloride (SOCl₂), followed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), facilitates the dehydration to furnish the desired cycloalkene in good yields. organic-chemistry.orgorganic-chemistry.org This method was successfully applied in the total synthesis of (±)-laurokamurene B. organic-chemistry.orgresearchgate.net
Table 3: Synthesis of Arylcycloalkenes via Organocerium Reagents organic-chemistry.orgresearchgate.net
| Aryl/Heteroaryl Source | Cycloalkanone | Dehydrating System | Product | Yield (%) |
| Bromobenzene | Cyclopentanone (B42830) | CeCl₃, then MsCl/DBU | 1-Phenylthis compound | 85 |
| 4-Bromoanisole | Cyclopentanone | CeCl₃, then MsCl/DBU | 1-(4-Methoxyphenyl)this compound | 81 |
| 2-Bromopyridine | Cyclohexanone | CeCl₃, then SOCl₂/DBU | 1-(2-Pyridyl)cyclohexene | 75 |
| 4-Bromotoluene | Cycloheptanone | CeCl₃, then MsCl/DBU | 1-(4-Tolyl)cycloheptene | 78 |
The vinylcyclopropane-cyclopentene (VCP-CP) rearrangement is a valuable transformation for constructing five-membered rings. An advanced, enantioselective variant of this reaction can be achieved through organocatalysis. rsc.orgthieme-connect.de The strategy employs racemic (vinylcyclopropyl)acetaldehydes as starting materials, which are activated by a chiral secondary amine catalyst (e.g., a Jørgensen-Hayashi-type catalyst) to form a transient enamine. thieme-connect.deresearchgate.net
This enamine formation facilitates the ring-opening of the donor-acceptor cyclopropane (B1198618), generating an acyclic iminium ion/dienolate intermediate. rsc.orgresearchgate.net A crucial feature of this process is that all stereochemical information from the racemic starting material is erased in this intermediate. researchgate.netcsic.es The subsequent catalyst-controlled intramolecular Michael-type cyclization proceeds with high facial selectivity, dictated by the chiral catalyst, to form the this compound product with excellent enantiocontrol. rsc.orgthieme-connect.de The process concludes with hydrolysis to release the catalyst and the enantioenriched product. rsc.org
Table 4: Enantioselective VCP-CP Rearrangement via Enamine Catalysis rsc.orgcsic.es
| (Vinylcyclopropyl)acetaldehyde Substrate | Chiral Amine Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 2-(2-Benzoylvinyl)cyclopropyl]acetaldehyde | Diphenylprolinol silyl (B83357) ether | 85 | >20:1 | 99 |
| 2-[2-(4-Nitrobenzoyl)vinyl]cyclopropyl]acetaldehyde | Diphenylprolinol silyl ether | 92 | >20:1 | 98 |
| 2-[2-(2-Naphthoyl)vinyl]cyclopropyl]acetaldehyde | Diphenylprolinol silyl ether | 78 | 15:1 | 97 |
| 2-(2-Acetylvinyl)cyclopropyl]acetaldehyde | Diphenylprolinol silyl ether | 70 | 10:1 | 95 |
Metal-Free Synthetic Protocols
Metal-free reactions are of significant interest due to their cost-effectiveness and reduced environmental impact. An innovative metal-free oxidative decarbonylative [3+2] annulation has been developed for the synthesis of cyclopentenes. organic-chemistry.orgacs.org This reaction involves the coupling of terminal alkynes with tertiary γ,δ-unsaturated aldehydes. organic-chemistry.orgnih.gov
The transformation is typically promoted by an oxidant such as tert-butyl hydroperoxide (TBHP) and proceeds without the need for any metal catalyst. organic-chemistry.org The reaction mechanism is believed to involve the generation of an acyl radical from the aldehyde, which subsequently decarbonylates to form an alkyl radical. This radical then engages with the alkyne in a [3+2] annulation cascade to construct the this compound ring. The protocol exhibits a broad substrate scope and provides excellent selectivity for this compound products. acs.orgnih.gov Interestingly, the choice of aldehyde substrate is critical for the reaction outcome; while tertiary γ,δ-unsaturated aldehydes yield cyclopentenes, using 2-methyl-2-arylpropanals under similar conditions leads to the formation of indenes. organic-chemistry.orgacs.org
Table 5: Metal-Free Oxidative Decarbonylative [3+2] Annulation organic-chemistry.orgacs.org
| Tertiary γ,δ-Unsaturated Aldehyde | Terminal Alkyne | Oxidant | Product | Yield (%) |
| 2,2-Diphenyl-4-pentenal | Phenylacetylene | TBHP | 1,3,3-Triphenyl-4-methylcyclopent-1-ene | 81 |
| 2-Methyl-2-phenyl-4-pentenal | Phenylacetylene | TBHP | 1,3-Diphenyl-3,4-dimethylcyclopent-1-ene | 75 |
| 2,2-Diphenyl-4-pentenal | 1-Octyne | TBHP | 1-Hexyl-3,3-diphenyl-4-methylcyclopent-1-ene | 68 |
| 2-Allyl-2-phenylbutanal | Phenylacetylene | TBHP | 3-Ethyl-1,3-diphenyl-4-methylenecyclopentane | 72 |
Diboron(4) Compound/Pyridine (B92270) Catalyzed [3+2] Cycloaddition
A significant advancement in the synthesis of five-membered carbocycles is the development of a metal-free [3+2] cycloaddition reaction catalyzed by a combination of a diboron(4) compound and a pyridine co-catalyst. organic-chemistry.orgorganic-chemistry.org This method provides an atom-economical pathway to highly substituted cyclopentane (B165970) and this compound scaffolds from readily available starting materials like cyclopropyl (B3062369) ketones and various alkenes or alkynes. organic-chemistry.orgchemrxiv.orgnih.gov
The reaction is notable for its operational simplicity, use of inexpensive and stable catalysts, and its departure from transition-metal-based systems. chemrxiv.orgacs.org A key feature of this methodology is its remarkably broad substrate scope. It successfully employs previously challenging substrates, such as cyclopropyl ketones lacking an activating group and alkenes with 1,2-disubstitution or 1,1,2-trisubstitution patterns. organic-chemistry.orgacs.org This allows for the synthesis of complex cyclopentane derivatives with various degrees of substitution, achieving high to excellent yields and diastereoselectivity. organic-chemistry.orgacs.org
Mechanistic studies and computational investigations suggest a radical relay catalytic cycle. organic-chemistry.orgchemrxiv.org The pyridine co-catalyst is crucial, assisting in the generation of boronyl radicals from the diboron(4) catalyst and mediating their transfer in a reversible manner. chemrxiv.orgacs.org A novel "through-(hetero)arene radical transmission" concept has also been demonstrated, where the reaction can be initiated at a remote bond, enabling the [3+2] cycloaddition between 4-pyridinyl cyclopropanes and alkenes or alkynes. nih.gov This catalytic system has been applied to the concise formal synthesis of an anti-obesity drug and the construction of complex, natural product-like bridged or spirocyclic compounds. organic-chemistry.orgacs.org
| Catalyst System | Reaction Type | Key Features | Substrates | Products |
|---|---|---|---|---|
| Diboron(4) Compound / Pyridine | Metal-Free [3+2] Radical Cycloaddition | Atom-economical, broad scope, high diastereoselectivity, mild conditions. organic-chemistry.orgchemrxiv.org | Cyclopropyl ketones, Alkenes (various substitution patterns), Alkynes. organic-chemistry.orgnih.govacs.org | Highly substituted cyclopentanes and cyclopentenes. nih.govacs.org |
Enzymatic and Biocatalytic Routes to this compound Scaffolds
Biocatalysis offers a powerful and green alternative for accessing chiral this compound structures. These methods leverage the high stereoselectivity of enzymes to resolve racemic mixtures or desymmetrize meso compounds, yielding enantiopure products under mild reaction conditions. researchgate.net
A prominent strategy for producing enantiopure this compound building blocks involves the enzymatic desymmetrization of meso-cyclopentene derivatives. researchgate.net Specifically, the enantioselective hydrolysis of cis-1,4-diacetoxy-2-cyclopentene is a well-established method. uni-rostock.de Enzymes such as pig liver esterases (PLE) and lipases, including Lipase B from Candida antarctica (CALB), are effective catalysts for this transformation. nih.gov
In this process, the enzyme selectively hydrolyzes one of the two enantiotopic acetate (B1210297) groups of the meso-diacetate substrate. researchgate.netuni-rostock.de For example, using recombinant pig liver esterase (ECS-PLE06), cis-1,4-diacetoxy-2-cyclopentene can be hydrolyzed to yield (1S,4R)-4-hydroxy-2-cyclopentenyl acetate with high enantiomeric excess. uni-rostock.de The reaction is typically performed in an aqueous buffer, and the resulting enantiopure hydroxy-acetate is a valuable chiral intermediate for the synthesis of various complex molecules. uni-rostock.deresearchgate.net Similarly, enzymatic transesterification can be employed to achieve the same separation. colab.wsthieme-connect.com These biocatalytic routes are advantageous due to their high efficiency, excellent enantioselectivity (often >99% ee), and environmentally benign nature. researchgate.netcolab.ws
| Enzyme | Substrate | Reaction | Product | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|---|
| Recombinant Pig Liver Esterase (ECS-PLE06) | cis-1,4-diacetoxy-2-cyclopentene | Enantioselective Hydrolysis | (1S,4R)-4-hydroxy-2-cyclopentenyl acetate | 83-89% (further enhanced to >99% by crystallization) uni-rostock.de | ~23% (post-crystallization) uni-rostock.de |
| Lipase B from Candida antarctica (CALB) | Alicyclic β-amino esters | Enantioselective Hydrolysis | Enantiopure β-amino acids and esters | >100 (E-value) nih.gov | ≥42% nih.gov |
| Various Lipases | meso-diacetate 24 | Enzymatic Desymmetrization | Enantiopure this compound 14 (after protection) | Excellent ee researchgate.net | Excellent yield researchgate.net |
Stereoselective Control in this compound Synthesis
The construction of cyclopentenes with specific, well-defined three-dimensional arrangements of atoms is a central challenge in organic synthesis. Methodologies that allow for stereoselective control are crucial for preparing biologically active molecules and complex natural products.
Enantioselective Synthesis of Chiral this compound Architectures
The asymmetric synthesis of chiral cyclopentenes from achiral or racemic precursors is a field of intensive research. Several powerful strategies have emerged.
Enzymatic Desymmetrization : As detailed in section 2.1.4.1, enzymes can desymmetrize meso starting materials, such as meso-diacetates, to produce enantiomerically pure this compound building blocks with excellent yield and enantiomeric excess (>99% ee). researchgate.netcolab.ws
N-Heterocyclic Carbene (NHC) Catalysis : Chiral N-heterocyclic carbenes can catalyze the desymmetrization of achiral 1,3-diketones. nih.govorganic-chemistry.org This process involves the in-situ generation of a chiral enol from an α,β-unsaturated aldehyde and the NHC catalyst. This enol then undergoes a highly enantioselective intramolecular aldol reaction, followed by decarboxylation of a β-lactone intermediate, to afford α,α-disubstituted cyclopentenes with a quaternary carbon stereocenter in high enantiomeric excess. nih.govorganic-chemistry.org
Transition Metal Catalysis :
Rhodium-Catalyzed Domino Reactions : Chiral rhodium catalysts can initiate a domino sequence starting from vinyldiazoacetates and allylic alcohols. This cascade involves five distinct steps, including ylide formation, sigmatropic rearrangement, and an intramolecular carbonyl ene reaction, to construct cyclopentanes with four contiguous stereocenters with high diastereo- and enantioselectivity (99% ee, >97:3 dr). nih.gov
Palladium-Catalyzed Cycloadditions : The enantioselective [3+2] cycloaddition of a palladated trimethylenemethane complex with electron-deficient alkenes is a classic method for generating nitrocyclopentanes, which are versatile intermediates for cyclopentenones and cyclopentylamines, in excellent yield and enantioselectivity. organic-chemistry.org
Gold-Catalyzed Chirality Transfer : Gold catalysis enables the efficient cycloisomerization of readily accessible chiral enynyl esters into chiral cyclopentadienyl (B1206354) esters with typically high levels of chirality transfer. nih.gov
Diastereoselective Strategies and Chirality Transfer
Achieving control over the relative stereochemistry of multiple chiral centers is critical for synthesizing complex molecular architectures. This is accomplished through diastereoselective reactions and processes involving chirality transfer.
Chirality Transfer : In these reactions, the stereochemical information from a chiral starting material is relayed to the product.
Gold(I)-Catalyzed Cycloisomerization : The Au(I)-catalyzed cycloisomerization of enantiomerically enriched propargyl vinyl ethers proceeds with complete central-to-axial-to-central chirality transfer to produce fused cyclopentadienes with almost no loss of optical purity. unifi.it DFT calculations suggest the formation of a helical σ-Au(I)-pentadienyl cation intermediate is responsible for this high fidelity. unifi.it Similarly, gold-catalyzed reactions of chiral enynyl esters produce cyclopentadienyl esters via the intermediacy of a chiral bent allene (B1206475) gold complex, which facilitates the high level of chirality transfer. nih.gov
Decarboxylative Nazarov Cyclization : The asymmetric synthesis of 2-cyclopentenones can be achieved through a Lewis acid-catalyzed decarboxylative Nazarov cyclization of optically active cyclic enol carbonates. The stereochemistry at the 4,5-positions of the cyclopentenone product is directly determined by the stereochemistry of the starting material, demonstrating highly efficient chirality transfer. acs.org
Diastereoselective Annulations :
Phosphine-Catalyzed [3+2] Annulation : A phosphine-catalyzed [3+2] annulation of methyleneindolinones with alkynoates provides a facile route to spiro-cyclopentene oxindoles. nih.gov This reaction creates three contiguous stereocenters, including a quaternary spiro-center, with high yields and high diastereoselectivities (up to 20:1 dr). nih.gov
Palladium-Catalyzed Annulation : The palladium-catalyzed annulation of allenyl boronic esters with conjugate acceptors, such as alkylidene cyanoacetic esters, yields substituted cyclopentenes as single diastereomers in high yields. organic-chemistry.orgacs.org The reaction is hypothesized to proceed via conjugate addition of a nucleophilic propargylpalladium complex, followed by carbopalladation and protodepalladation. organic-chemistry.org
| Strategy | Catalyst/Reagent | Key Transformation | Stereochemical Outcome |
|---|---|---|---|
| Chirality Transfer | Au(I) Catalyst | Cycloisomerization of propargyl vinyl ethers | Complete central-to-axial-to-central chirality transfer. unifi.it |
| Chirality Transfer | Lewis Acid | Decarboxylative Nazarov Cyclization | Highly efficient chirality transfer from enol carbonate. acs.org |
| Diastereoselective Annulation | Phosphine | [3+2] Annulation of methyleneindolinone | High diastereoselectivity (up to 20:1 dr). nih.gov |
| Diastereoselective Annulation | Palladium Catalyst | Annulation of allenyl boronic ester | High diastereoselectivity (single diastereomer). organic-chemistry.org |
| Domino Reaction | Chiral Rhodium Catalyst | Cascade from vinyldiazoacetate | High diastereo- and enantioselectivity (>97:3 dr, 99% ee). nih.gov |
Functionalization of the this compound Ring
Once the this compound core is constructed, its further elaboration through functionalization is key to accessing a wider range of complex molecules. Various methods exist to selectively modify the this compound ring.
C-C Bond Formation : The Mizoroki-Heck reaction is a powerful tool for the functionalization of cyclopentenes. researchgate.net Pd(0)-catalyzed alkenylations and arylations of protected aminocyclopentenes, for instance, afford highly functionalized cyclopentenes with high yields and stereoselectivity. The products can be converted into valuable building blocks like cyclic γ-amino acids. researchgate.net
C-X Bond Formation (X = N, O) : A metal-free, greener approach has been developed for the C(sp²)-H functionalization of 2,2-disubstituted this compound-1,3-diones. researchgate.net Using sodium azide (B81097) in water, this method allows for formal 1° amination (C-N bond formation) and can also be used for C-O and C-I bond formation without pre-functionalization of the starting material. researchgate.net
Formation of Cyclopentadienes : Functionalized cyclopentenes can serve as precursors to cyclopentadienes. For example, treatment of 3,4-difunctionalized-3-cyclopentenes containing a phenylsulfonyl group with a strong base leads to the elimination of phenylsulfinate, providing access to substituted cyclopentadienes. tandfonline.com
Polymerization : The double bond of the this compound ring can be functionalized through polymerization. Ring-opening metathesis polymerization (ROMP) using Grubbs-type ruthenium catalysts transforms this compound into polypentenamer, a polymer with a linear chain of repeating units. rsc.org Using catalysts confined within a polymer architecture can inhibit termination steps, allowing the polymerization to proceed efficiently even in air. rsc.org
C-H Functionalization Methodologies
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering novel pathways for the construction of complex molecules. semanticscholar.orgrsc.org In the context of this compound synthesis, C-H functionalization presents a sophisticated approach to forge carbon-carbon or carbon-heteroatom bonds directly onto a pre-existing cyclopentane or this compound core, or to construct the this compound ring itself through a C-H activation event. semanticscholar.orgnih.gov These methods circumvent the need for pre-functionalized starting materials, thereby streamlining synthetic sequences. rsc.org
One notable strategy involves the rhodium(III)-catalyzed C-H activation and desymmetrization of diazabicycles with arenes to produce functionalized cyclopentenes. researchgate.net In this approach, directing groups such as those found on heterocyclic arenes (e.g., pyridine, pyrimidine, pyrazole, imidazole) or oximes are employed to guide the metal catalyst to a specific C-H bond. researchgate.net The catalytic cycle is proposed to involve the formation of a metallacycle, which then undergoes insertion into the bicyclic olefin. A subsequent β-nitrogen elimination ultimately yields the desired functionalized this compound derivative. researchgate.net This methodology is characterized by its use of readily available starting materials, mild reaction conditions, and a broad substrate scope. researchgate.net
Another key advancement is the transannular C-H functionalization of cycloalkane carboxylic acids. While this method has been demonstrated for various ring sizes, the principles are applicable to cyclopentane systems. substack.com This approach utilizes specialized ligands, such as quinuclidine-pyridones (QuinNuPyridones) and sulfonamide-pyridones (SulfonaPyridones), in conjunction with a palladium catalyst. These ligands facilitate the selective activation of a γ-C-H bond within the cycloalkane, leading to the formation of a palladacycle that can then undergo further reactions, such as arylation. substack.com The remarkable regioselectivity achieved, even in the presence of multiple other C-H bonds, underscores the power of this ligand-directed approach. substack.com
The strategic application of C-H functionalization is also evident in the synthesis of complex natural products containing this compound moieties. For instance, palladium-catalyzed C-H activation has been utilized in the acylation of a C(sp2)–H bond of a substituted acetophenone, with an oxime directing group, as a key step in the synthesis of penchinone A and its analogues. rsc.org This highlights the utility of C-H activation in building molecular complexity on scaffolds that can be precursors to or contain this compound rings. rsc.org
Table 1: Methodologies for C-H Functionalization in this compound Synthesis
| Methodology | Catalyst System | Directing Group/Ligand | Key Transformation | Ref |
| C-H Activation/Desymmetrization | Rh(III) | Pyridine, Pyrimidine, Pyrazole, Imidazole, Oxime | Reaction of diazabicycles with arenes to form functionalized cyclopentenes. | researchgate.net |
| Transannular C-H Arylation | Palladium | Quinuclidine-pyridones (QuinNuPyridones), Sulfonamide-pyridones (SulfonaPyridones) | γ-arylation of cycloalkane carboxylic acids. | substack.com |
| C(sp2)-H Acylation | Palladium | Oxime | Acylation of substituted acetophenones for natural product synthesis. | rsc.org |
Synthesis of Diverse this compound Derivatives and Substituted Forms
The this compound core is a prevalent structural motif in numerous natural products and biologically active compounds, driving the development of a wide array of synthetic methodologies for its construction and derivatization. semanticscholar.orgnih.gov These methods often involve cycloaddition reactions, ring-closing metathesis, and various catalytic annulations, providing access to a rich diversity of substituted cyclopentenes.
A prominent strategy for constructing the this compound ring is through [3+2] cycloadditions. semanticscholar.org For example, copper-catalyzed [3+2] cycloadditions of N-tosylcyclopropylamine with alkynes and alkenes under visible light irradiation yield aminated this compound and cyclopentane derivatives. organic-chemistry.orgorganic-chemistry.org This method is operationally simple and tolerates a range of functional groups. organic-chemistry.orgorganic-chemistry.org Similarly, organocatalytic [3+2] annulation reactions between allenes and electron-deficient olefins, using a P-cyclohexyl substituted ferrocenophane catalyst, can produce cyclopentenes with high levels of asymmetric induction. organic-chemistry.org
Palladium-catalyzed annulation reactions of conjugate acceptors and allenyl boronic esters provide a route to substituted cyclopentenes, including polycyclic lactone and lactam products, with high yields and diastereoselectivities. organic-chemistry.org Another approach involves the stereospecific synthesis of trans-substituted this compound derivatives through the ring-opening rearrangement of readily available MCP (methylenecyclopropane) alkenyl derivatives. organic-chemistry.org
The synthesis of polysubstituted cyclopentenes can also be achieved using rhenium-catalyzed reactions of β-ketoesters and allenes. semanticscholar.org Furthermore, Lewis acid-catalyzed cascade reactions, such as the reaction between donor-acceptor cyclopropanes and α-oxo ketene (B1206846) dithioacetals using Sc(OTf)3, lead to cyclopentenes via a ring-opening addition and intermolecular nucleophilic vinylic substitution. semanticscholar.org
Enantioselective synthesis of α,α-disubstituted cyclopentenes can be accomplished through a process initiated by a chiral N-heterocyclic carbene (NHC) catalyst. The NHC reacts with an α,β-unsaturated aldehyde to generate a chiral enol in situ, which then adds to a ketone to form an optically active β-lactone. Subsequent decarboxylation yields the this compound product with high enantiomeric excess. organic-chemistry.org
The reaction of organocerium reagents, generated in situ from aryl and heteroaryl lithium compounds, with cycloalkanones followed by treatment with MsCl or SOCl2 and DBU, affords aryl-substituted cycloalkenes in good yields. organic-chemistry.org This method was notably used in a short total synthesis of (±)-laurokamurene B. organic-chemistry.org
Table 2: Selected Methodologies for the Synthesis of this compound Derivatives
| Methodology | Catalyst/Reagent | Reactants | Product Type | Ref |
| [3+2] Cycloaddition | Copper/Visible Light | N-Tosylcyclopropylamine, Alkynes/Alkenes | Aminated this compound derivatives | organic-chemistry.orgorganic-chemistry.org |
| [3+2] Annulation | Palladium | Conjugate acceptors, Allenyl boronic ester | Substituted cyclopentenes (including polycyclic lactones and lactams) | organic-chemistry.org |
| Ring-Opening Rearrangement | - | MCP alkenyl derivatives | trans-Substituted this compound derivatives | organic-chemistry.org |
| Rhenium-Catalyzed Cyclization | Rhenium complex | β-Ketoesters, Allenes | Polysubstituted cyclopentenes | semanticscholar.org |
| Lewis Acid-Catalyzed Cascade | Sc(OTf)3 | Donor-acceptor cyclopropanes, α-Oxo ketene dithioacetals | Polysubstituted cyclopentenes | semanticscholar.org |
| Enantioselective NHC Catalysis | Chiral N-heterocyclic carbene (NHC) | α,β-Unsaturated aldehyde, Ketone | α,α-Disubstituted cyclopentenes | organic-chemistry.org |
| Organocerium Addition/Elimination | Organocerium reagents/MsCl or SOCl2, DBU | Aryl/heteroaryl lithium compounds, Cycloalkanones | Aryl-substituted cycloalkenes | organic-chemistry.org |
Reaction Mechanisms and Mechanistic Investigations Involving Cyclopentene
Pericyclic Reaction Mechanisms
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. They are characterized by the reorganization of σ (sigma) and π (pi) bonds without the formation of intermediates.
The Diels-Alder reaction is a cornerstone of organic synthesis, creating six-membered rings through a [4+2] cycloaddition between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). wikipedia.org The reaction is a single-step, concerted process where two new carbon-carbon sigma bonds are formed from two pi bonds.
Unsubstituted alkenes like cyclopentene (B43876) are generally poor dienophiles and react sluggishly, if at all, under normal conditions. libretexts.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups (EWGs) conjugated with the double bond. libretexts.orglibretexts.org Therefore, for this compound to serve as an effective dienophile, it must be functionalized with such groups (e.g., -CHO, -COR, -CN, -CO₂R).
The mechanism proceeds through a cyclic transition state where the diene, in its s-cis conformation, aligns with the dienophile. The stereochemical outcome is highly predictable, often favoring the endo product due to secondary orbital interactions between the developing π-system of the product and the substituents on the dienophile.
Table 1: Factors Influencing this compound Dienophile Reactivity in Diels-Alder Reactions
| Factor | Description | Impact on Reaction |
|---|---|---|
| Electron-Withdrawing Groups (EWGs) | Substituents like carbonyls, nitriles, or esters attached to the double bond. | Dramatically increases the reactivity of the this compound dienophile. |
| Diene Conformation | The diene must be able to adopt an s-cis conformation for the reaction to occur. libretexts.org | Cyclic dienes like cyclopentadiene (B3395910) are locked in the reactive s-cis form and are highly reactive. libretexts.org |
| Stereochemistry | The relative orientation of the diene and dienophile in the transition state. | The reaction is stereospecific, and the endo product is often favored (Alder's Endo Rule). |
| Lewis Acid Catalysis | Addition of a Lewis acid can coordinate to the EWG on the dienophile. | Increases the dienophile's electrophilicity and accelerates the reaction rate. |
Electrocyclic and sigmatropic rearrangements are two other major classes of pericyclic reactions that involve the intramolecular reorganization of electrons.
The thermal conversion of a vinyl-substituted cyclopropane (B1198618) to a this compound ring is a synthetically valuable ring-expansion reaction. wikipedia.org This process, known as the vinylcyclopropane-cyclopentene rearrangement, requires high temperatures, with a typical activation energy of around 50 kcal/mol. nih.gov
Mechanistic studies have been a subject of extensive investigation, revealing a complex landscape where the reaction can proceed through competing pathways. wikipedia.orgacs.org
Stepwise Diradical Mechanism: This pathway involves the initial homolytic cleavage of a carbon-carbon bond in the strained cyclopropane ring to form a more stable diradical intermediate. This intermediate then undergoes cyclization to form the five-membered this compound ring. The formation of multiple stereoisomeric products often suggests the involvement of a stepwise diradical process. acs.org
Concerted Pericyclic Mechanism: Alternatively, the rearrangement can occur via a concerted acs.orgpearson.com sigmatropic shift, governed by the principles of orbital symmetry (Woodward-Hoffmann rules). nih.gov Deuterium-labeling experiments have shown that while multiple products can form, a specific stereochemical outcome, the suprafacial-inversion (si) product, is often favored, lending support to a concerted, albeit diradical-like, transition state. acs.org
Transition metals, such as Ni(0), can also catalyze this rearrangement under milder conditions through a pathway involving oxidative addition to the cyclopropane ring, formation of a metallacyclobutane, and subsequent reductive elimination. nih.gov
Table 2: Mechanistic Characteristics of the Vinylcyclopropane-Cyclopentene Rearrangement
| Characteristic | Thermal Rearrangement | Ni(0)-Catalyzed Rearrangement |
|---|---|---|
| Mechanism | Competing concerted acs.orgpearson.com sigmatropic shift and stepwise diradical pathways. wikipedia.orgacs.org | Multi-step oxidative addition/reductive elimination. nih.gov |
| Activation Energy | High (approx. 51.7 kcal/mol). acs.org | Lower, proceeds at milder temperatures. |
| Key Intermediates | Diradical species or a concerted transition state. acs.org | Metallacyclobutane. nih.gov |
| Stereochemistry | Complex, with a preference for the suprafacial-inversion (si) product. acs.org | Can be influenced by ligands on the metal center. nih.gov |
Cyclopentenes can be formed through the ring-opening of strained bicyclic precursors. A prominent example is the thermal rearrangement of bicyclo[2.1.0]pentane derivatives into the corresponding cyclopentenes. cdnsciencepub.comnih.gov This transformation is an example of an electrocyclic reaction, where a sigma bond in a cyclic system breaks to form a new pi bond in a larger, conjugated system.
The mechanism is governed by orbital symmetry rules. The thermal electrocyclic ring-opening of a related system, cyclobutene to form 1,3-butadiene, proceeds in a conrotatory fashion, where the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise). masterorganicchemistry.compitt.edu This specific rotational motion maintains constructive overlap between the orbitals throughout the transition state. Similar principles apply to the opening of the bicyclo[2.1.0]pentane system, where the breaking of the central C1-C4 bond leads to the formation of the this compound double bond.
The Cope rearrangement is a pearson.compearson.com-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgwikipedia.org A synthetically powerful variant is the Oxy-Cope rearrangement, where a hydroxyl group is present at the C3 position of the 1,5-diene skeleton. wikipedia.org The reaction proceeds through a concerted, chair-like transition state to yield an enol, which then tautomerizes to a stable carbonyl compound. masterorganicchemistry.comyoutube.com This tautomerization provides a strong thermodynamic driving force, making the reaction essentially irreversible. wikipedia.org
When the reaction is performed in the presence of a base (anionic Oxy-Cope rearrangement), the C3-hydroxyl group is deprotonated to an alkoxide. The resulting negative charge dramatically accelerates the reaction rate by a factor of 10¹⁰ to 10¹⁷. wikipedia.org While the classic Cope and Oxy-Cope rearrangements are typically associated with the formation of six-membered rings or acyclic systems, they can be strategically employed within more complex substrates to construct five-membered cyclopentane (B165970) or this compound rings as part of a larger molecular framework.
Electrocyclic and Sigmatropic Rearrangements
Addition Reaction Mechanisms to the this compound Double Bond
The pi bond of this compound is a region of high electron density, making it susceptible to attack by electrophiles in addition reactions. These reactions convert the C=C double bond into two new single bonds.
A key mechanistic feature in many additions to this compound is the formation of a cyclic intermediate, which dictates the stereochemical outcome of the reaction.
Addition of Halogens (e.g., Bromination): The reaction of this compound with bromine (Br₂) is a classic example of electrophilic addition. The mechanism does not proceed through a simple planar carbocation. Instead, the π electrons of the double bond attack one bromine atom, displacing a bromide ion and forming a cyclic bromonium ion intermediate. pearson.comchemvista.org In this intermediate, the bromine atom is bonded to both carbons of the original double bond. The subsequent step involves the attack of a nucleophile (the bromide ion, Br⁻) on one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bulky bromonium bridge (a backside or anti-attack). study.comlibretexts.org This anti-addition mechanism exclusively yields trans-1,2-dibromocyclopentane. chemvista.org
Epoxidation: this compound reacts with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form this compound oxide (an epoxide). quora.com The mechanism is a concerted process where the oxygen atom is transferred from the peroxy acid to the double bond in a single step through a cyclic transition state. chegg.comlibretexts.org Because the oxygen is delivered to one face of the double bond in a single step, the reaction is a syn-addition.
Table 3: Comparison of Addition Reaction Mechanisms for this compound
| Reaction | Reagent(s) | Key Intermediate | Mechanism | Stereochemistry | Product |
|---|---|---|---|---|---|
| Halogenation | Br₂ in CCl₄ | Cyclic Bromonium Ion | Two-step Electrophilic Addition | Anti-addition | trans-1,2-Dibromocyclopentane libretexts.orgquora.com |
| Halohydrin Formation | Br₂ in H₂O | Cyclic Bromonium Ion | Two-step Electrophilic Addition | Anti-addition | trans-2-Bromocyclopentanol pearson.comquora.com |
| Epoxidation | m-CPBA | Cyclic Transition State | Concerted Oxygen Transfer | Syn-addition | This compound Oxide chegg.comlibretexts.org |
| Catalytic Hydrogenation | H₂, Pd/C | Alkene adsorbed on catalyst surface | Surface-mediated concerted addition | Syn-addition | Cyclopentane |
| Hydroboration-Oxidation | 1. BH₃-THF2. H₂O₂, NaOH | Four-membered ring transition state | Concerted hydroboration | Syn-addition, Anti-Markovnikov | Cyclopentanol |
Oxidation and Reduction Reaction Pathways
The catalytic oxidation of this compound can lead to the formation of various valuable products, including glutaraldehyde (B144438). One effective method for this transformation is through ozonolysis. The mechanism of ozonolysis involves the reaction of this compound with ozone to form an unstable primary ozonide (molozonide). jlu.edu.cn This intermediate rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). jlu.edu.cn Subsequent workup of the ozonide under reductive conditions (e.g., with zinc and water or dimethyl sulfide) cleaves the ozonide ring to yield glutaraldehyde. jlu.edu.cnoup.com
Alternatively, glutaraldehyde can be produced from this compound using hydrogen peroxide as the oxidant in the presence of a suitable catalyst. rsc.org Catalytic systems such as tungstic acid-based heteropoly acid catalysts, WO₃/SiO₂, and heteropolyphosphatotungstate ionic liquids have been shown to be effective for this conversion. rsc.orgakj.az The reaction with a peroxy-niobic acid catalyst has also demonstrated high yields. The proposed mechanism for the green synthesis of glutaric acid from this compound using tungstic acid and hydrogen peroxide suggests that this compound is first oxidized to an intermediate, which is then converted to glutaraldehyde before further oxidation to glutaric acid.
Hydrogenation: The catalytic hydrogenation of this compound is a reduction reaction that converts the unsaturated cyclic alkene into the corresponding saturated cycloalkane, cyclopentane. oup.com This reaction is typically carried out in the presence of a metal catalyst such as platinum, palladium, or nickel. The mechanism involves the adsorption of both hydrogen gas and this compound onto the surface of the catalyst. The hydrogen atoms are then added across the double bond of the this compound molecule in a stepwise manner. This addition occurs with syn-stereochemistry, meaning that both hydrogen atoms add to the same face of the double bond.
Dehydrogenation: The reverse reaction, dehydrogenation, involves the removal of hydrogen from a molecule. The oxidative dehydrogenation of cyclopentane can produce this compound and subsequently cyclopentadiene. This process is often catalyzed by modified zeolites. The reaction pathways are influenced by the nature of the catalyst, with active centers containing components of the catalyst combining with dissociatively adsorbed oxygen.
Combustion Chemistry and Reaction Pathways of this compound
At high temperatures, the primary initiation pathway for this compound combustion is the homolytic cleavage of the carbon-carbon bonds, particularly the weaker allylic C-C bonds. akj.az However, at lower temperatures, hydrogen abstraction by molecular oxygen and other radical species becomes a more significant initiation step. akj.az The presence of the double bond in this compound provides additional sites for attack compared to its saturated counterpart, cyclopentane. akj.az
A variety of radical species, notably hydroxyl (HO•) and hydroperoxyl (HO₂•) radicals, play a critical role in propagating and branching the chain reactions throughout the combustion process. akj.az The reaction pathways in cyclopentane combustion show that cyclopentane is primarily converted to this compound at low, intermediate, and high temperatures.
Interactive Data Table: Key Reactions of this compound
| Reaction Type | Reagents | Product(s) | Key Mechanistic Feature |
| Electrophilic Halogenation | Br₂ or Cl₂ | trans-1,2-Dihalocyclopentane | Formation of a bridged halonium ion |
| Epoxidation | Peroxycarboxylic acid (e.g., m-CPBA) | This compound oxide | Concerted reaction via a cyclic transition state |
| Cyclopropanation (Simmons-Smith) | CH₂I₂, Zn-Cu | Bicyclo[3.1.0]hexane | Concerted addition of a carbenoid |
| Oxidation to Glutaraldehyde (Ozonolysis) | 1. O₃ 2. Reductive workup (e.g., Zn/H₂O) | Glutaraldehyde | Formation and cleavage of an ozonide |
| Catalytic Hydrogenation | H₂, Catalyst (e.g., Pt, Pd, Ni) | Cyclopentane | Syn-addition of hydrogen on a catalyst surface |
Initiation Pathways (Homolytic C-C Cleavage, H Abstraction)
The initiation of reactions involving this compound, particularly in thermal decomposition, proceeds through distinct pathways depending on the temperature. At elevated temperatures, the dominant initiation step is the homolytic cleavage of a carbon-carbon (C-C) bond. Conversely, at lower temperatures, hydrogen abstraction from the this compound molecule by radicals becomes the more prominent initiation pathway.
Homolytic C-C Cleavage:
In the high-temperature pyrolysis of this compound, the primary initiation route involves the breaking of a C-C bond within the ring to form a diradical intermediate. This process requires significant thermal energy to overcome the bond dissociation energy. The most likely bond to cleave is one of the C-C single bonds, leading to the formation of a pent-4-ene-1,5-diyl radical. This diradical can then undergo further reactions, leading to the formation of various decomposition products. Computational studies have shown that while homolytic C-C bond cleavage is a main initiation pathway, the rate of this reaction is highly dependent on the internal energy of the system.
Hydrogen Abstraction:
At lower temperatures, or in the presence of radical species, hydrogen abstraction becomes a key initiation process. The this compound molecule has different types of C-H bonds, but the allylic hydrogens (those on the carbon atoms adjacent to the double bond) are particularly susceptible to abstraction due to the resonance stabilization of the resulting cyclopentenyl radical. Radicals such as hydroxyl (•OH), hydroperoxyl (•OOH), and even molecular oxygen (O₂) can abstract a hydrogen atom from this compound to initiate a chain reaction. For instance, the reaction with hydroxyl radicals is a significant pathway in combustion and atmospheric chemistry.
The reaction of this compound with hydroxyl radicals has been shown to have different dominant mechanisms depending on the temperature. At lower temperatures, the addition of the OH radical to the double bond is the major pathway. However, as the temperature increases, hydrogen abstraction from the allylic positions becomes the more favorable route.
| Initiation Pathway | Description | Temperature Dependence |
| Homolytic C-C Cleavage | Breaking of a C-C bond in the this compound ring to form a diradical. | Dominant at high temperatures. |
| Hydrogen Abstraction | Removal of a hydrogen atom, typically from an allylic position, by a radical species. | More prominent at lower temperatures. |
Chain Propagation and Branching Dynamics
Chain Propagation:
A key propagation step in the thermal decomposition of this compound is the ring-opening of the cyclopentyl radical, which is formed via hydrogen abstraction. This β-scission reaction breaks a C-C bond in the ring, leading to the formation of the 1-penten-5-yl radical. This linear radical can then undergo further β-scission to produce smaller, more stable molecules and radicals, such as ethene and the allyl radical.
Another important propagation reaction is the addition of radicals to the double bond of a this compound molecule. This results in a new, larger radical that can then undergo further reactions, including hydrogen abstraction from another this compound molecule, thus propagating the chain.
In the context of oxidation, the cyclopentyl radical can react with molecular oxygen to form a cyclopentylperoxy radical (c-C₅H₉O₂•). This peroxy radical is a crucial intermediate in the low-temperature combustion of cyclopentane and plays a role in the oxidation of this compound. The cyclopentylperoxy radical can undergo various reactions, including isomerization via intramolecular hydrogen shifts and reactions with other radicals like the hydroperoxyl radical (HO₂•), which can lead to the formation of stable products or further propagate the chain.
Branching Dynamics:
Chain branching reactions are crucial in combustion as they lead to an exponential increase in the radical pool, resulting in autoignition. In the oxidation of this compound, branching can occur through the decomposition of hydroperoxides formed from the reactions of cyclopentylperoxy radicals. For example, a hydroperoxyalkyl radical (•QOOH) can be formed through isomerization of the cyclopentylperoxy radical. Subsequent reaction with O₂ can lead to the formation of a ketohydroperoxide, which can then decompose to produce two new radical species, thus constituting a branching step.
The competition between propagation and branching pathways is highly dependent on temperature and pressure. At higher temperatures, radical decomposition and β-scission reactions tend to dominate, leading to a simpler product spectrum. At lower temperatures, the chemistry involving peroxy radicals becomes more important, leading to more complex product distributions and the possibility of chain branching.
| Reaction Type | Example Elementary Step | Significance |
| Ring-Opening | Cyclopentyl radical → 1-Penten-5-yl radical | Key step in the thermal decomposition leading to smaller products. |
| Radical Addition | R• + this compound → R-Cyclopentyl• | Propagates the chain by forming a larger radical. |
| Peroxy Radical Formation | Cyclopentyl• + O₂ → Cyclopentylperoxy• | Central to low-temperature oxidation mechanisms. |
| Chain Branching | Ketohydroperoxide decomposition → 2 Radicals | Leads to an increase in radical concentration and autoignition. |
Computational and Theoretical Chemistry Studies of Cyclopentene Systems
Quantum Chemical Calculations on Cyclopentene (B43876) Molecular Structures
Quantum chemical calculations are employed to solve the electronic structure of molecules, providing fundamental information about their geometry, energy, and properties. For this compound systems, these calculations are crucial for understanding the subtleties of its strained five-membered ring.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been extensively applied to this compound derivatives to predict their properties and reactivity, particularly in the context of polymerization.
A primary application of DFT in this compound chemistry is the calculation of Ring Strain Energies (RSEs), which quantify the inherent instability of the cyclic structure compared to a strain-free acyclic analogue. digitellinc.comfigshare.com This energy is a critical factor in reactions like Ring-Opening Metathesis Polymerization (ROMP), where the release of ring strain provides the thermodynamic driving force. figshare.comnih.gov DFT calculations have been used to create extensive libraries of RSEs for various this compound derivatives, providing valuable insights into how different substituents affect the ring's stability. figshare.comacs.org
Research has shown that DFT can accurately predict RSEs, which helps in screening potential monomers for their suitability in producing chemically recyclable polymers. digitellinc.com For low-strain monomers like this compound (RSE ≈ 5 kcal/mol), the polymerization is sensitive to reaction conditions, and accurate RSE predictions are vital for designing effective polymerization and depolymerization strategies. digitellinc.com These computational approaches accelerate experimental design by identifying promising monomers before laboratory synthesis, thus saving time, cost, and resources. digitellinc.com
| Substituent Position | General Effect on RSE | Underlying Reason |
|---|---|---|
| Allylic | Lower RSE compared to homoallylic substitution | Reduced eclipsing interactions between the substituent and adjacent hydrogens. figshare.com |
| Homoallylic | Higher RSE compared to allylic substitution | Increased eclipsing interactions, leading to greater torsional strain. figshare.comnih.gov |
While DFT is a workhorse for many applications, higher-level ab initio methods are often employed for more accurate energy calculations and for studying complex electronic phenomena like excited states or reactions involving bond breaking and formation.
Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Complete Active Space Self-Consistent Field (CASSCF) have been used to investigate the energetics of reactions involving small cyclic alkenes. nih.gov For instance, in studies of ene reactions, ab initio and CASSCF calculations have been used to locate transition structures and evaluate the energies of all stationary points along the reaction pathway. nih.gov These high-level calculations can provide benchmark data to assess the accuracy of more cost-effective DFT methods.
Chemically accurate ab initio methods, such as the Gaussian-3 (G3) theory, have been applied to study the formation of complex molecules like indene (B144670) from reactions involving cyclopentadiene (B3395910), a closely related C5 species. nih.gov These calculations provide a detailed understanding of reaction mechanisms and product distributions in high-temperature environments like combustion flames. nih.gov
Mechanistic Elucidation via Computational Modeling
Computational modeling is a powerful tool for mapping out the entire energy landscape of a chemical reaction, from reactants to products. This allows for a detailed understanding of the reaction mechanism, including the identification of transient intermediates and high-energy transition states.
A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point. github.io It is defined as a first-order saddle point on the potential energy surface, having one negative eigenvalue in its Hessian matrix, which corresponds to the motion along the reaction coordinate. github.io Locating and characterizing these fleeting structures is a primary goal of computational reaction modeling. mit.edu
Computational methods like the Nudged Elastic Band (NEB) method or synchronous transit-guided quasi-Newton (STQN) approaches are used to find an initial guess for the TS geometry, which is then optimized. fossee.in Once a transition state is located, its structure provides crucial information about the bonding changes occurring during the reaction. fossee.in To confirm that a calculated TS connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. fossee.inrsc.org The IRC follows the path of steepest descent from the TS down to the reactant and product energy minima, thereby mapping the entire reaction pathway. fossee.in This analysis provides the activation energy, which is the energy barrier that must be overcome for the reaction to occur and is a key determinant of the reaction rate. fossee.in
As a five-membered ring, this compound's structure is a balance between angle strain (deviation from ideal sp² and sp³ bond angles) and torsional strain (eclipsing interactions between adjacent hydrogen atoms). Computational studies have been instrumental in dissecting these contributions. The puckered, envelope-like conformation of the cyclopentane (B165970) ring is a direct consequence of minimizing these torsional forces. worldscientific.com
For this compound and its derivatives, computational studies using DFT have shown that torsional strain is a significant component of the total RSE and a key driving force for ROMP. figshare.comnih.gov These studies reveal a complex relationship between bond lengths, bond angles, and dihedral angles that dictates the conformation and strain. figshare.com The choice and placement of substituents can significantly alter this balance. For example, bulky substituents increase steric and torsional strain. figshare.com Computational analyses have demonstrated that the size and substitution pattern of the atom directly bonded to the ring have the most substantial influence on torsional RSE. figshare.comnih.gov Furthermore, placing substituents at the homoallylic position (C4) results in higher RSEs than placing them at the allylic position (C3) due to increased eclipsing interactions. figshare.com
| Method | Primary Application | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of molecular structure and properties. | Ring Strain Energies (RSEs), substituent effects on stability, reaction thermodynamics. digitellinc.comfigshare.com |
| Ab Initio (MP2, G3) / CASSCF | High-accuracy calculation of reaction energetics. | Benchmark activation energies, detailed reaction mechanisms, understanding complex electronic structures. nih.govnih.gov |
| Transition State Search (NEB, STQN) + IRC | Elucidation of reaction mechanisms. | Geometry of transition states, activation energy barriers, confirmation of reaction pathways. fossee.inrsc.org |
| Molecular Dynamics (MD) | Simulation of the time-evolution of molecular systems. | Conformational dynamics, solvent effects, behavior at interfaces, time-dependent properties. researchgate.netlibretexts.org |
Molecular Dynamics Simulations in this compound Chemistry
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. youtube.com Unlike quantum chemical calculations that focus on static structures and energies, MD provides a dynamic picture of the system, allowing researchers to study conformational changes, diffusion, and interactions within a specific environment (e.g., in a solvent or on a surface). libretexts.orgmdpi.com
In the context of this compound chemistry, MD simulations can be used to explore the conformational landscape of the flexible five-membered ring, including the process of pseudorotation in related saturated cyclopentane systems. worldscientific.com MD simulations are particularly powerful for studying systems at interfaces. For example, reactive MD simulations have been used to investigate the shear-driven oligomerization of cyclic molecules like cyclohexene (B86901) and methylcyclopentane (B18539) on surfaces, revealing how mechanical stress can deform reactants and lower reaction energy barriers. researchgate.net Such studies provide insights into mechanochemistry and tribology that are relevant for applications involving lubricants and polymers under stress. researchgate.net Furthermore, MD simulations that incorporate explicit solvent molecules can be used to understand how the surrounding environment influences the structure and reactivity of this compound derivatives, which is crucial for accurately modeling reactions in solution. nih.gov
Analysis of Weak Intramolecular Interactions in this compound Derivatives
Computational studies have become essential for understanding the nuanced intramolecular forces that dictate the conformation and properties of this compound derivatives. These weak interactions, though subtle, play a pivotal role in the molecular architecture, influencing everything from crystal packing to biological activity.
Weak intramolecular interactions are instrumental in the formation of pseudo-cyclic motifs in this compound-containing compounds. royalsocietypublishing.orgnih.gov This phenomenon, sometimes referred to as molecular 'chameleonicity', allows molecules to shift between polar open and nonpolar closed conformations, which can enhance permeability across cell membranes. royalsocietypublishing.orgnih.gov The formation of intramolecular hydrogen bonds is a key driver in creating these pseudo-rings, which can increase a molecule's stability. royalsocietypublishing.org
Supramolecular synthons are structural units within molecules that can be assembled through known intermolecular interactions. royalsocietypublishing.org They can be categorized as homosynthons, which involve identical functional groups, or heterosynthons, which involve different but complementary functional groups. royalsocietypublishing.org In this compound derivatives, particularly those attached to peptide-like structures, the this compound ring is actively involved in forming a variety of hydrogen-bonded motifs. royalsocietypublishing.org These include interactions such as C–H···O, N–H···O, C–H···π, and π···π contacts. royalsocietypublishing.org
For instance, in certain peptide-derived structures, intramolecular C–H···O hydrogen bonds between carbonyl groups and the this compound ring lead to the formation of an S(8) supramolecular motif. royalsocietypublishing.org This interaction can be further stabilized by C–O···π contacts. royalsocietypublishing.org A notable consequence of these interactions is the creation of a pseudo-bicyclic system where the this compound ring effectively shields the polar amide bond, a feature that has been observed in detailed crystal structure analyses. royalsocietypublishing.orgroyalsocietypublishing.org The ability of this compound to engage in all types of hydrogen-bonding synthons (S, R, C, D) highlights its versatility in crystal engineering. royalsocietypublishing.org In the case of 2-cyclopenten-1-ol, computational studies have identified a low-energy conformer characterized by an intramolecular π-type hydrogen bond, where the hydroxyl hydrogen interacts with the C=C double bond. mdpi.com This interaction weakens the O-H bond and lowers its stretching frequency. mdpi.com
| Interaction Type | Description | Resulting Motif/System | Observed In |
|---|---|---|---|
| C–H···O | Intramolecular hydrogen bond between a this compound C-H and a carbonyl oxygen. | S(8) supramolecular motif; Pseudo-cyclic system. | Peptide-derived this compound compounds. |
| C–O···π | Interaction between a carbonyl oxygen lone pair and a π-system (e.g., phenyl ring). | Stabilization of pseudo-cyclic motifs. | Peptide-derived this compound compounds. |
| N–H···O | Classic hydrogen bond involving an amide N-H and an acceptor oxygen. | Pseudo-cyclic system. | Peptide-derived this compound compounds. |
| C–H···π | Interaction of a C-H bond with the π-face of the this compound ring. | Stabilization of supramolecular motifs. | Peptide-derived this compound compounds. |
| π···π | Stacking interaction between aromatic systems or involving the this compound double bond. | Stabilization of supramolecular motifs. | Peptide-derived this compound compounds. |
| π-type H-bond | Interaction between an O-H group and the C=C double bond of the this compound ring. | Lowest energy conformer. | 2-Cyclopenten-1-ol. mdpi.com |
To rigorously characterize and quantify weak intramolecular interactions in this compound systems, researchers employ advanced computational techniques like the Quantum Theory of Atoms-in-Molecules (QTAIM) and Hirshfeld surface analysis. nih.govnih.gov
Quantum Theory of Atoms-in-Molecules (QTAIM) analysis examines the topology of the electron density to define atomic interactions. nih.gov Within this framework, the presence of a bond path and a bond critical point (BCP) between two atoms is an indicator of an interaction. nih.gov The properties at the BCP, such as electron density and its Laplacian, provide quantitative information about the nature and strength of the bond. QTAIM can also identify ring critical points (RCPs), which are saddle points of electron density within ring structures formed by bond paths. nih.gov This method has been successfully applied to analyze the weak interactions, including hydrogen bonds, that stabilize the pseudo-cyclic motifs in this compound derivatives. royalsocietypublishing.orgnih.gov
Hirshfeld Surface (HS) Analysis is a powerful tool for visualizing and quantifying intermolecular and intramolecular contacts in crystal structures. nih.govmdpi.com The analysis generates a surface around a molecule defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. researchgate.net This surface can be mapped with various properties, such as dnorm, which is a normalized contact distance. goums.ac.ir The dnorm map uses a color scale to highlight regions of significant contact: red spots indicate contacts shorter than the van der Waals radii (strong interactions), white areas represent contacts around the van der Waals distance, and blue regions show contacts longer than the van der Waals radii. nih.govgoums.ac.ir
| Contact Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| F···F | 53.5 |
| F···H/H···F | 34.5 |
| F···C/C···F | 7.1 |
Computational Approaches to Chirality and Stereoselectivity
Computational chemistry provides indispensable tools for understanding and predicting the outcomes of stereoselective reactions involving this compound and its derivatives. rsc.org Chiral cyclopentenones, in particular, are crucial precursors in the asymmetric synthesis of complex target molecules, making the ability to predict stereoselectivity highly valuable. acs.orgacs.org
Computational studies allow for the detailed exploration of reaction mechanisms, transition states, and the non-covalent interactions that govern stereochemical control. rsc.org The accuracy of these predictions, however, is highly dependent on the chosen level of theory and basis set. figshare.com
A quantitative computational study of the Diels-Alder addition of chiral hydroxyalkyl vinyl ketones to cyclopentadiene demonstrated the importance of selecting an appropriate theoretical method. figshare.com The study found that MP2/6-31G(d,p) level calculations successfully reproduced experimental trends in both endo/exo and diastereoface selectivity. In contrast, Density Functional Theory (DFT) calculations using the B3LYP functional, even with significantly larger basis sets, failed to satisfactorily model the observed endo/exo selectivities. figshare.com This suggests that for certain cycloaddition reactions, an accurate description of electron correlation effects, which is better handled by methods like MP2 and CCSD, is crucial for reliable predictions. figshare.com The study concluded that theoretical calculations based on an explicit correlated molecular orbital treatment of the reaction site are sufficiently reliable for predicting both endo/exo and diastereoface selectivity in these systems. figshare.com
Further computational studies on other cycloaddition reactions have also employed DFT to elucidate the origins of stereoselectivity. researchgate.net By calculating the energy profiles of different reaction pathways and analyzing the 3D structures of key transition states, researchers can identify the specific ligand-substrate interactions, such as hydrogen bonding, that favor the formation of one stereoisomer over another. researchgate.net These insights are fundamental for the rational design of new and more effective asymmetric catalysts. rsc.org
| Computational Method | Basis Set | Accuracy for endo/exo Selectivity | Accuracy for Diastereoface Selectivity | Notes |
|---|---|---|---|---|
| MP2 | 6-31G(d,p) | Good (reproduces experimental trends) | Good | Considered reliable for quantitative studies of this system. |
| B3LYP | 6-31G(d,p) or higher | Poor (unsatisfactory modeling) | Good | Deemed unsuitable for quantitative studies of endo/exo selectivity in this case. |
| ONIOM (MP2/CCSD layer) | 6-311G(d,p) / 6-31G(d) | Good (quantitatively correct) | Good | Hybrid method achieves high accuracy with computational economy. |
Polymer Chemistry and Materials Science of Cyclopentene
Ring-Opening Metathesis Polymerization (ROMP) of Cyclopentene (B43876)
ROMP is a chain-growth polymerization process driven by the relief of ring strain in cyclic olefins jove.comlibretexts.org. The mechanism involves a transition metal alkylidene complex (catalyst) that reacts with the carbon-carbon double bond of this compound. This reaction proceeds through a [2+2] cycloaddition to form a metallacyclobutane intermediate jove.commdpi.com. Subsequent cycloreversion of this intermediate opens the ring and regenerates a new metal alkylidene species, which is now attached to the growing polymer chain. This new catalytic species then reacts with another this compound monomer, propagating the chain until the monomer is consumed or equilibrium is reached libretexts.orgmdpi.com. The unsaturation of the monomer is conserved in the resulting polymer backbone jove.com.
The choice of catalyst is crucial for controlling the polymerization of this compound. The most prominent systems are based on ruthenium, molybdenum, and tungsten, each offering distinct advantages in terms of activity, stability, and functional group tolerance.
Ruthenium-based catalysts, particularly the well-defined initiators developed by Robert Grubbs, are widely used for the ROMP of this compound rsc.org. These catalysts are known for their remarkable tolerance to various functional groups and impurities. The mechanism for ROMP initiated by first-generation Grubbs catalysts is dissociative; a phosphine (B1218219) ligand must first detach from the metal center to create a more reactive 14-electron intermediate. This intermediate can then coordinate with a this compound monomer to initiate the polymerization sequence mdpi.com. The spatial confinement of these catalytic sites, for instance within a branched polymer architecture, has been shown to inhibit termination and chain transfer steps, leading to fast polymerization and high conversion rates even in the presence of air rsc.org.
High-oxidation-state alkylidene complexes of molybdenum and tungsten, pioneered by Richard Schrock, are also highly effective initiators for ROMP princeton.edu. These catalysts are generally more reactive than their ruthenium-based counterparts, which can be advantageous for the polymerization of less-strained monomers like this compound. Schrock initiators have been successfully used to synthesize well-defined block copolymers incorporating this compound, demonstrating their utility in creating advanced polymer architectures princeton.edu.
While metallocene complexes are renowned pre-catalysts for olefin polymerization, their application in the ROMP of this compound is not well-documented in comparison to Grubbs and Schrock-type catalysts rsc.org. Some literature suggests that highly active metallocenes can facilitate the polymerization of cycloolefins, but they are more commonly associated with coordination-insertion polymerization or the ring-opening co-polymerization of other monomers like epoxides, rather than the metathesis-based ring-opening of this compound rsc.orgncsu.eduresearchgate.net.
| Catalyst Type | Metal Center | Key Features |
|---|---|---|
| Grubbs Catalysts | Ruthenium (Ru) | High functional group tolerance, stable in air and moisture. |
| Schrock Initiators | Molybdenum (Mo), Tungsten (W) | High reactivity, effective for low-strain monomers. |
| Metallocene Systems | Zirconium (Zr), Titanium (Ti), etc. | Primarily used for coordination polymerization of olefins; limited application in this compound ROMP. |
The ROMP of this compound is a thermodynamically controlled process, characterized by its reversibility. The relatively low ring strain of this compound means that the polymerization is in equilibrium with the depolymerization reaction.
Due to the low ring strain of this compound, its polymerization is an equilibrium process where the propagation of the polymer chain is in balance with the back-biting or depolymerization reactions researchgate.net. This equilibrium is highly sensitive to both monomer concentration and temperature. For polymerization to be thermodynamically favorable, the monomer concentration must exceed a specific threshold value known as the equilibrium monomer concentration, or critical monomer concentration ([M]eq) researchgate.net. Below this concentration, depolymerization dominates. For this compound at ambient conditions, the critical monomer concentration typically falls within the range of 1.2 to 1.7 mol L⁻¹ researchgate.net.
The polymerization is characterized by a negative enthalpy of polymerization (ΔHₚ) and a negative entropy of polymerization (ΔSₚ). The negative enthalpy reflects the energy released from ring strain, which drives the polymerization forward. The negative entropy indicates a decrease in disorder as free monomer units become incorporated into a polymer chain. Consequently, lower temperatures favor the formation of high molecular weight polypentenamer, as this shifts the equilibrium towards the polymer researchgate.netresearchgate.net. Studies have reported different thermodynamic values depending on the catalytic system used. For instance, ROMP of this compound mediated by a second-generation Grubbs catalyst showed a ΔHₚ of -23.5 kJ mol⁻¹ and a ΔSₚ of -77 J/(mol·K) researchgate.net. In contrast, a Schrock molybdenum catalyst yielded values of -18.8 kJ mol⁻¹ for ΔHₚ and -63 J/(mol·K) for ΔSₚ researchgate.net.
| Catalyst System | Enthalpy of Polymerization (ΔHₚ) | Entropy of Polymerization (ΔSₚ) |
|---|---|---|
| Grubbs 2nd Generation (G2) | -23.5 kJ mol⁻¹ | -77 J/(mol·K) |
| Schrock's Mo-catalyst | -18.8 kJ mol⁻¹ | -63 J/(mol·K) |
| Ruthenium-based system | -5.6 kcal mol⁻¹ (~ -23.4 kJ mol⁻¹) | -18.5 cal mol⁻¹ K⁻¹ (~ -77.4 J/(mol·K)) |
Thermodynamics and Kinetics of this compound ROMP
Activation Parameters (Enthalpy and Entropy)
The thermodynamic feasibility of the ring-opening metathesis polymerization (ROMP) of this compound is dictated by the activation parameters, specifically the enthalpy (ΔH) and entropy (ΔS) of polymerization. This compound is a low-strain monomer, which makes its polymerization an equilibrium process that is highly sensitive to these thermodynamic factors.
The enthalpy of polymerization for this compound is negative, indicating that the reaction is exothermic and driven by the release of ring strain. However, the magnitude of this enthalpy change is relatively small compared to more strained cyclic olefins. The entropy of polymerization is also negative, as the monomer molecules lose translational degrees of freedom upon forming long polymer chains. This negative entropy change opposes the polymerization process.
The specific values of enthalpy and entropy are highly dependent on the catalyst system used. For instance, in a study utilizing well-defined ruthenium catalyst systems, the activation enthalpy and entropy for the equilibrium ROMP of this compound were determined to be ΔH = -5.6 kcal mol⁻¹ and ΔS = -18.5 cal mol⁻¹ K⁻¹, respectively. researchgate.net These values are noted as being among the lowest reported for this compound polymerization catalyst systems. researchgate.net
Different catalyst systems can lead to different thermodynamic parameters. For example, the second-generation Grubbs' Ru-catalyst (G2) mediated polymerization of this compound has reported thermodynamic parameters of ΔH° = -23.5 kJ mol⁻¹ and ΔS° = -77 J mol⁻¹ K⁻¹. researchgate.net In contrast, polymerization with Schrock's Mo-catalyst yielded values of ΔH° = -18.8 ± 0.6 kJ mol⁻¹ and ΔS° = -63 ± 2 J mol⁻¹ K⁻¹. researchgate.net The spatial confinement of a ruthenium catalyst within a branched polymer architecture has also been shown to significantly alter the activation parameters for the alkene metathesis ring-opening. rsc.org
The interplay between enthalpy and entropy is crucial. While the negative enthalpy from ring strain release is the primary driving force, the negative entropy of polymerization also plays a significant role, particularly in the context of substituted this compound monomers. researchgate.net
Table 1: Activation Parameters for the ROMP of this compound with Various Catalysts
| Catalyst System | Enthalpy of Polymerization (ΔH) | Entropy of Polymerization (ΔS) |
|---|---|---|
| Well-defined Ruthenium Catalyst | -5.6 kcal mol⁻¹ | -18.5 cal mol⁻¹ K⁻¹ |
| Second-generation Grubbs' Ru-catalyst (G2) | -23.5 kJ mol⁻¹ | -77 J mol⁻¹ K⁻¹ |
| Schrock's Mo-catalyst | -18.8 ± 0.6 kJ mol⁻¹ | -63 ± 2 J mol⁻¹ K⁻¹ |
Influence of Reaction Conditions (Temperature, Catalyst Loading, Solvent)
The outcome of this compound ROMP is highly sensitive to the reaction conditions, including temperature, catalyst loading, and the solvent used. These parameters can be manipulated to control the monomer conversion, polymerization rate, and the microstructure of the resulting polypentenamer.
Temperature: Due to the low ring strain of this compound, its polymerization is characterized by a low ceiling temperature (Tc), above which polymerization is thermodynamically unfavorable. Consequently, lower reaction temperatures are generally required to achieve high monomer conversion. researchgate.net For instance, with a second-generation Hoveyda-Grubbs catalyst, a temperature of 0°C resulted in 82% conversion, even in a moderately diluted solution (2.17 M in toluene). researchgate.net Similarly, the ROMP of this compound using a W(CH-t-Bu)(N-Ar)(O-t-Bu)₂ catalyst achieved 95% conversion at -40°C. acs.org Some novel ruthenium catalysts have been developed that can initiate polymerization at temperatures as low as -60°C, enabling the polymerization of low-strained functionalized this compound derivatives. korea.ac.krnih.gov
Catalyst Loading: The catalyst loading, or the monomer-to-catalyst ratio, primarily influences the time required to reach equilibrium in the polymerization of this compound. researchgate.net A higher catalyst loading generally leads to a faster attainment of equilibrium. However, the final equilibrium conversion of the monomer is determined by the reaction temperature, not the catalyst loading. researchgate.net
Solvent: The choice of solvent can have a dramatic effect on the polymerization of cycloalkenes, including this compound. The polarity of the solvent can influence the stereochemistry of the resulting polymer. For example, in the copolymerization of this compound and norbornene, phenolic solvents with certain catalysts can lead to alternating copolymers, while ether solvents can significantly increase the cis-content of the polymer. chimia.ch The use of benzotrifluoride (BTF) as a solvent has been shown to be a viable alternative to dichloromethane (DCM), offering high yields and in some cases, higher reaction rates. chimia.ch The stability of the catalyst can also be solvent-dependent; for instance, some Grubbs-type catalysts show high stability in tetrahydrofuran (THF). acs.org
Table 2: Influence of Reaction Conditions on this compound ROMP
| Reaction Condition | Parameter | Effect |
|---|---|---|
| Temperature | Decreased Temperature | Increases equilibrium monomer conversion. |
| Increased Temperature | Decreases equilibrium monomer conversion; can lead to depolymerization. | |
| Catalyst Loading | Increased Loading | Decreases time to reach equilibrium. |
| Decreased Loading | Increases time to reach equilibrium. | |
| Solvent | Phenolic Solvents | Can promote alternating copolymerization with norbornene. |
| Ether Solvents | Can increase the cis-content of the polymer. | |
| Benzotrifluoride (BTF) | Can serve as an effective alternative to DCM, sometimes with improved rates. |
Microstructure Control in Polypentenamer Synthesis
The physical and mechanical properties of polypentenamer are intimately linked to its microstructure, which encompasses the arrangement of atoms and chemical bonds within the polymer chain. Key aspects of microstructure that can be controlled during synthesis include cis/trans isomerism, tacticity, and regioselectivity.
The double bonds in the polypentenamer backbone can exist in either a cis or trans configuration. This geometric isomerism significantly impacts the polymer's properties, such as its crystallinity and glass transition temperature. The trans isomer generally leads to a more crystalline and higher-melting polymer, while the cis isomer results in a more amorphous and flexible material.
The control of cis/trans isomerism is primarily achieved through the selection of the catalyst. For example, C-H activated, ruthenium-based metathesis catalysts have been shown to produce polypentenamers with a high cis content, reaching up to 96% at lower temperatures. nih.gov In contrast, standard Grubbs-type catalysts typically yield predominantly trans polymers. nih.gov The polymerization of 3-triethylsiloxythis compound has been reported to produce a highly regular microstructure with up to 96% trans olefins. acs.org The solvent can also play a role, with some ether solvents reported to increase the cis content of the polymer. chimia.ch
For substituted this compound monomers, the orientation of the substituent along the polymer chain determines the tacticity and regioselectivity of the resulting polymer.
Tacticity refers to the stereochemical arrangement of the chiral centers in the polymer backbone. An isotactic polymer has all substituents on the same side of the polymer chain, a syndiotactic polymer has substituents on alternating sides, and an atactic polymer has a random arrangement. The polymerization of an enantiopure version of 3-triethylsiloxythis compound has been shown to produce a precision isotactic and regioregular polypentenamer. researchgate.net
Regioselectivity describes the orientation of the monomer units as they are incorporated into the growing polymer chain. For a monosubstituted this compound, this can result in head-to-tail, head-to-head, or tail-to-tail linkages. A high degree of regioselectivity, typically head-to-tail, is desirable for achieving a regular polymer structure. The ROMP of allylic substituted this compound monomers has been shown to proceed in a highly regio- and stereoselective manner, affording polymers with remarkably high head-to-tail regioregularity. researchgate.net For example, the polymerization of 3-triethylsiloxythis compound can result in a microstructure with 92% head-to-tail positional isomers. acs.org
The presence of substituents on the this compound ring has a profound effect on the polymerization thermodynamics and the microstructure of the resulting polypentenamer. The size, position (allylic vs. homoallylic), and electronic nature of the substituent all play a role.
Steric Effects: In general, bulkier substituents on the this compound ring tend to reduce the monomer conversion at equilibrium. researchgate.net However, they can also increase the regioregularity of the polymer. researchgate.net For instance, in the ROMP of allylic trialkylsiloxy-substituted cyclopentenes, an increase in the steric bulk of the substituent leads to a higher degree of head-to-tail insertion. researchgate.net
Positional Effects: The position of the substituent is also critical. Homoallylic substituents (at the 4-position) on the this compound ring can lead to precise five-carbon functional spacing in the resulting polymer, as the symmetry of the monomer guarantees precision regardless of the direction of monomer insertion. acs.org In contrast, allylic substituents (at the 3-position) can lead to more complex microstructures, but with careful monomer and catalyst selection, can also yield highly regular polymers. researchgate.netacs.org
Table 3: Effect of Substituents on Polypentenamer Microstructure
| Substituent Feature | Effect on Polymerization/Microstructure | Example |
|---|---|---|
| Increased Steric Bulk (Allylic) | Decreased monomer conversion, increased head-to-tail regioregularity. | 3-triethylsiloxythis compound |
| Homoallylic Position | Guarantees precise five-carbon functional spacing. | 4-substituted cyclopentenes |
| Allylic Position | Can lead to highly regio- and stereoregular polymers with appropriate catalyst. | 3-substituted cyclopentenes |
Living Polymerization and Chain Transfer Control
The ring-opening metathesis polymerization of this compound can be conducted as a living polymerization, a type of chain-growth polymerization where chain termination and chain transfer reactions are absent or negligible. 20.210.105 This allows for precise control over the polymer's molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and the synthesis of well-defined polymer architectures such as block copolymers.
The "livingness" of the polymerization is highly dependent on the choice of initiator. Soluble, well-defined molybdenum (Mo) and ruthenium (Ru) complexes, such as Schrock and Grubbs catalysts, have been instrumental in achieving living ROMP of this compound and its derivatives. princeton.edu For instance, the sequential addition of different monomers to a living polymerization system allows for the synthesis of diblock and triblock copolymers. 20.210.105nih.gov
Chain Transfer Agents (CTAs) can be intentionally added to a polymerization to control the molecular weight of the polymer and to introduce specific end-group functionalities. In the context of this compound ROMP, CTAs provide a mechanism for the growing polymer chain to be terminated and a new chain to be initiated by the CTA, all while the catalyst remains active. This allows for the production of more polymer chains per catalyst molecule.
The reactivity of the CTA is crucial for effective chain transfer. This compound derivatives have been investigated as reversible CTAs and have shown significantly faster reaction rates compared to cyclohexene (B86901) derivatives, leading to better control over molecular weight and lower polydispersity. unifr.chbohrium.com The use of CTAs enables the synthesis of telechelic polymers (polymers with functional end groups) and more complex architectures like star-shaped polymers. nih.gov A kinetically controlled chain transfer mechanism has been explored for the catalytic ROMP of norbornenes, a concept that can be extended to other cyclic olefins like this compound. nih.gov
The combination of living polymerization techniques and the use of chain transfer agents provides a powerful toolbox for the synthesis of well-defined polypentenamers with tailored properties and complex architectures.
Copolymerization of this compound with Other Cyclic Olefins
Copolymerization extends the range of properties achievable from this compound-based polymers. By incorporating other cyclic olefins, researchers can fine-tune the thermal and mechanical characteristics of the resulting materials.
The synthesis of statistical (random) copolymers of this compound with other cyclic olefins has been well-documented. For instance, the ROMP copolymerization of norbornene (NBE) and this compound (CP) using a first-generation Grubbs' catalyst produces statistical copolymers. mdpi.com In these systems, norbornene is significantly more reactive than this compound due to its higher ring strain. mdpi.com
The synthesis of functional polyolefins has been achieved through the ROMP of ester-functionalized this compound monomers with other cyclic olefins, including this compound, norbornene, cyclohexene, and cyclooctadiene. researchgate.netrsc.org The resulting copolymers were found to have the functional this compound units incorporated randomly within the polymer chains. researchgate.netrsc.org The ratio of the comonomers in the final polymer can be effectively controlled by adjusting the initial feed ratio of the monomers. rsc.org
The incorporation of functional groups into polypentenamers is a key strategy for creating advanced materials. This is often achieved by polymerizing this compound monomers that have been modified with functional pendants. A series of ester-functionalized polyolefins were synthesized via ROMP of alkoxycarbonyl this compound, where the alkyl group was varied (methyl, iso-propyl, and tert-butyl). rsc.org
These functional monomers were successfully copolymerized with other non-functional cyclic olefins like this compound and norbornene. researchgate.netrsc.org Characterization of these copolymers confirmed that the incorporation ratio of the methoxycarbonyl this compound (CPM) could be controlled by the comonomer feed ratio. rsc.org Furthermore, the pendent tert-butoxycarbonyl groups in polymers could be hydrolyzed to yield carboxyl groups, providing a route to polyolefins with regularly distributed carboxyl pendants. researchgate.netrsc.org These new functional monomers serve as valuable building blocks for novel polyolefin materials via metathesis polymerization under mild conditions. researchgate.net
Table 3: Copolymerization of Functionalized this compound (CPM) with Cyclic Olefins
| Functional Monomer | Comonomer | Catalyst Type | Key Findings | Reference |
|---|
Depolymerization of Polypentenamers for Monomer Recycling
The ability to depolymerize polymers back to their constituent monomers is a cornerstone of creating a circular polymer economy. Polypentenamers are particularly attractive in this regard due to their potential for efficient chemical recycling via ring-closing metathesis (RCM). researchgate.netchinesechemsoc.org
The depolymerization of polypentenamer and its copolymers is subject to thermodynamic equilibrium, influenced by reaction temperature and the concentration of monomers and polymers. nih.gov The process can be efficiently catalyzed by metathesis catalysts. For example, pristine poly(this compound) can be smoothly degraded into this compound monomers with very low catalyst loading (0.001 mol%) in toluene at room temperature. researchgate.net
This recycling approach has been extended to more complex and commercially relevant materials, including vulcanized poly(this compound) rubber and copolymers such as poly(norbornene-ran-cyclopentene) and poly(dicyclopentadiene-ran-cyclopentene). nih.govresearchgate.net Complete and efficient depolymerization of vulcanized poly(CP) rubber was achieved using 1 mol% of a highly active ruthenium catalyst, yielding the volatile this compound monomer, which could be separated from inorganic precipitates. nih.govresearchgate.net This demonstrates the feasibility of recycling this compound from cross-linked rubber wastes under relatively mild conditions. researchgate.net The depolymerization of bottlebrush polymers with a polypentenamer backbone has also been investigated, showing that these complex architectures can be deconstructed to recover the monomeric or macromolecular components. acs.org
Table 4: Monomer Recycling via Ring-Closing Metathesis Depolymerization (RCMD)
| Polymer System | Catalyst | Conditions | Monomer Yield | Reference |
|---|---|---|---|---|
| Pristine Poly(this compound) | (H₂IMes)(PCy₃)Cl₂Ru=CHPh | 0.001 mol%, Toluene, 25°C, 1h | High | researchgate.net |
| Vulcanized Poly(this compound) | (H₂IMes)(PCy₃)Cl₂Ru=CHPh | 1 mol%, Toluene, 60°C, 24h | 97% | nih.gov |
| Poly(norbornene-ran-cyclopentene) | (H₂IMes)(PCy₃)Cl₂Ru=CHPh | N/A | This compound monomer recovered | nih.govresearchgate.net |
| Poly(dicyclopentadiene-ran-cyclopentene) | (H₂IMes)(PCy₃)Cl₂Ru=CHPh | N/A | This compound monomer recovered | nih.govresearchgate.net |
Development of Advanced Polymeric Materials from this compound
The unique characteristics of this compound and its derivatives have spurred a renewed interest in developing advanced polymeric materials. nih.govresearchgate.net This "renaissance" is focused on leveraging the enthalpy-driven ROMP of these low ring-strain monomers to create performance elastomers and polymers with precisely controlled functional topologies. nih.gov
One area of development is in high-performance elastomers. Trans-1,5-polypentenamer, for example, is a rubber with good low-temperature properties and crystallization behavior similar to natural rubber. kglmeridian.com It is easy to process, can be heavily loaded with fillers, and exhibits high green strength and tack, making it suitable for applications in the tire industry. kglmeridian.com
Another frontier is the creation of precision polymers through the polymerization of functionalized this compound monomers. By carefully selecting substituents, it is possible to control the polymer's microstructure with high precision. For example, the ROMP of 3-triethylsiloxythis compound can produce a highly regular microstructure that is up to 96% trans and 92% head-to-tail. acs.org Using an enantiomerically enriched version of this monomer led to the first synthesis of a precision isotactic, regioregular, and trans-polypentenamer. acs.org Such precision control opens the door to materials like ethylene-vinyl alcohol (EVOH) copolymer derivatives with perfectly spaced functional groups. acs.org
Furthermore, this compound serves as a backbone for complex polymer architectures like bottlebrush polymers. digitellinc.com These structures, where polymer side chains are grafted onto a central backbone, can be synthesized by first creating a polypentenamer backbone with initiator sites, followed by grafting other polymers from these sites. acs.org The high flexibility of the polypentenamer backbone may unlock new material properties in these densely grafted systems. acs.org These advanced materials, including precision polyelectrolytes and core-shell bottlebrush block copolymers, highlight the vast potential of this compound in modern materials science. acs.org
Elastomers with Tailored Properties
Polypentenamer rubber (PPR) serves as a platform for creating elastomers with properties that can be precisely tuned for specific applications. The tailoring of these properties is achieved primarily through two strategies: the incorporation of functional groups into the this compound monomer and the introduction of branching into the polymer architecture.
By polymerizing this compound monomers that have been functionalized with various chemical groups, the resulting polypentenamer can exhibit a wide range of thermal and mechanical properties. For instance, the glass transition temperature (Tg), a critical parameter for elastomers, can be systematically adjusted. Research on polypentenamers with homoallylic ester or thioester substituents has shown that as the size of the ester pendant group increases, the Tg of the polymer decreases. acs.org This allows for the design of elastomers that remain flexible at very low temperatures.
Another powerful method for tailoring elastomer properties is the introduction of long-chain branching (LCB) into the polypentenamer structure. This is often achieved by copolymerizing this compound (CP) with a branching agent like dicyclopentadiene (B1670491) (DCPD). acs.orgusm.edu The resulting branched structure significantly enhances the mechanical strength of the elastomer. acs.orgusm.edu Studies have demonstrated that branched, sulfur-cured polypentenamer rubber shows a tensile stress at 500% strain that is more than three times higher than its linear counterpart. acs.orgusm.edu The branching points, formed by the DCPD units, can lead to the formation of phase-separated, glassy nanodomains that act as physical crosslinks, reinforcing the uncured network. researchgate.netresearchgate.net This reinforcement improves modulus, strength, and elastic recovery. researchgate.netresearchgate.net At high levels of DCPD incorporation, this effect is so pronounced that the material behaves as a thermoplastic elastomer (TPE), combining the processability of thermoplastics with the elasticity of rubbers. researchgate.net
Table 1: Comparison of Mechanical Properties of Linear vs. Branched Polypentenamer Rubber (PPR)
| Property | Linear PPR (CP Homopolymer) | Branched PPR (CP-DCPD Copolymer) | Reference |
| Tensile Stress at 500% Strain | Standard | > 3x higher than linear PPR | acs.orgusm.edu |
| Strengthening Mechanism | Primarily chemical crosslinks (vulcanization) | Physical crosslinks from DCPD-rich nanodomains and chemical crosslinks | researchgate.net |
| Behavior at High Comonomer Loading | Standard Elastomer | Thermoplastic Elastomer (TPE) | researchgate.net |
Specialty Polymers with Defined Architectures (e.g., Polyethylene from Hydrogenated Polypentenamer)
The controlled polymerization of this compound also provides a route to specialty polymers with precisely defined architectures, which can serve as model systems for studying polymer physics or as materials with unique properties. A prime example is the synthesis of perfectly linear polyethylene through the hydrogenation of polypentenamer. acs.org
When polypentenamer is produced via ROMP, the resulting polymer chain contains a regular repeating unit of five carbon atoms with a double bond. A subsequent hydrogenation reaction saturates these double bonds, converting the polypentenamer into a polymer with a structure identical to polyethylene. This process offers a unique level of architectural control. Because the original polypentenamer has a perfectly regular structure, the resulting hydrogenated polymer is a perfectly linear polyethylene, free from the short- and long-chain branches that are often present in polyethylene produced through conventional methods. acs.org
Furthermore, if substituted this compound monomers are used in the initial polymerization, the hydrogenation process yields polyethylene with precisely spaced branches. For example, the mild hydrogenation of polypentenamer derived from homoallylic-substituted this compound monomers produces polyethylene with exact five-carbon branching. acs.org These materials are invaluable as model compounds for investigating the structure-property relationships in polyolefins, allowing researchers to systematically study the effects of branch spacing on properties like crystallinity and melt dynamics. acs.org This method provides access to polymer microstructures, such as those with odd-numbered branch spacing, that are not possible to create through standard ethylene copolymerization techniques. acs.org
Table 2: Synthesis of Specialty Polyethylene via this compound ROMP and Hydrogenation
| Precursor Polymer | Monomer(s) | Post-Polymerization Process | Final Polymer Architecture | Application | Reference |
| Polypentenamer | This compound | Hydrogenation | Perfectly Linear Polyethylene | Specialty polymer, model compound | acs.org |
| Substituted Polypentenamer | Functionalized this compound | Hydrogenation | Polyethylene with precisely spaced branches (e.g., every 5 carbons) | Model compound for structure-property relationship studies | acs.org |
Catalytic Applications of Cyclopentene and Its Derivatives Beyond Polymerization
Catalytic Epoxidation of Cyclopentene (B43876)
The epoxidation of this compound to this compound oxide is a significant transformation, yielding a valuable intermediate for the synthesis of fine chemicals and pharmaceuticals. researchgate.netosti.gov
Titanium-containing zeolites, particularly Ti-MWW, have emerged as effective catalysts for the liquid-phase epoxidation of this compound using hydrogen peroxide (H₂O₂) as a clean oxidant. researchgate.netnih.gov The Ti-zeolite/H₂O₂ system offers advantages such as mild reaction conditions and environmental friendliness. nih.gov Among various Ti-zeolites, including Ti-Beta, Ti-MOR, Ti-MCM-68, TS-1, and TS-2, Ti-MWW exhibits exceptionally high selectivity for this compound oxide (CPO), reaching 99.5%, although with a relatively lower this compound (CPE) conversion of 13% due to diffusion limitations. researchgate.netnih.gov
A significant enhancement in catalytic performance is achieved through piperidine (B6355638) (PI) treatment of Ti-MWW. researchgate.netnih.gov This modification leads to a remarkable increase in CPE conversion to 97.8% while maintaining a high CPO selectivity of 99.9%. researchgate.netnih.gov The structural rearrangement induced by piperidine treatment converts the 3D MWW framework into a 2D lamellar structure, which alleviates the diffusion constraints for the cyclic this compound molecule. researchgate.netfrontiersin.org
Table 1: Catalytic Performance of Various Ti-Zeolites in this compound Epoxidation
| Catalyst | CPE Conversion (%) | CPO Selectivity (%) | Reference |
|---|---|---|---|
| Ti-MWW | 13.0 | 99.5 | nih.gov |
| R-Ti-MWW-PI | 97.8 | 99.9 | nih.gov |
| Ti-MCM-68 | 29.7 | - | frontiersin.org |
| TS-1 | 23.2 (in t-BuOH) | 95.6 (in t-BuOH) | nih.gov |
| TS-2 | - | 98.6 (in t-BuOH) | nih.gov |
| Ti-Beta | <13 | - | frontiersin.org |
| Ti-MOR | 0.4 | - | frontiersin.org |
Reaction conditions: 50 mg catalyst, 10 mmol this compound, 10 mmol H₂O₂ (30 wt.%), 10 mL solvent, 333 K, 2 h.
The structure of the catalyst and reaction parameters significantly influence the epoxidation of this compound. The topology of titanosilicates plays a crucial role, with different structures exhibiting varying levels of conversion and selectivity. frontiersin.org For instance, Ti-MCM-68 shows the highest conversion among several tested zeolites under specific conditions. frontiersin.org
Modification of catalysts, such as through piperidine treatment of Ti-MWW, can dramatically alter the catalyst's structure and activity. The treatment creates a lamellar structure, improving accessibility to the active sites for the bulky this compound molecule. researchgate.netfrontiersin.org Furthermore, this modification can lead to the formation of highly active hexa-coordinated Ti active species. frontiersin.org
Reaction parameters also play a critical role:
Solvent: The choice of solvent affects both conversion and selectivity. For example, with TS-1 and TS-2 catalysts, tert-butanol (B103910) (t-BuOH) as a solvent resulted in high CPO selectivity. nih.gov Aprotic solvents like acetonitrile (B52724) (MeCN) have also been noted for high product selectivity. frontiersin.org
Temperature: Increasing the reaction temperature generally increases the conversion of both this compound and H₂O₂. However, it can also lead to the accelerated decomposition of H₂O₂, reducing its efficiency. frontiersin.org
Catalyst Amount: An increase in the amount of catalyst, such as Ti-MWW, leads to higher conversion of this compound and H₂O₂, but can result in a gradual decrease in CPO selectivity and H₂O₂ efficiency. nih.govfrontiersin.org
Selective Oxidation Processes for this compound
The selective oxidation of this compound to glutaraldehyde (B144438) is an industrially significant reaction, as glutaraldehyde is a valuable fine chemical. researchgate.netresearchgate.net This transformation can be achieved using hydrogen peroxide as the oxidant in the presence of various catalysts, including heteropolyacids. researchgate.netoup.com
Heteropolyacids, particularly those with mixed addenda atoms of molybdenum (Mo) and tungsten (W), such as H₃PMo₁₂₋ₓWₓO₄₀, have demonstrated high performance in this selective oxidation. oup.com Similarly, heteropolyphosphatotungstate ionic liquids have been employed as effective catalysts. jlu.edu.cn One such catalyst, [π-C₅H₅NC₁₆H₃₃]₃PW₄O₁₆, exhibited excellent activity, achieving 100% conversion of this compound and an 87% yield of glutaraldehyde under optimized conditions. jlu.edu.cn This catalyst could also be easily recovered and reused multiple times without a significant loss in activity. jlu.edu.cn
Other catalytic systems have also been explored. Niobium pentoxide (Nb₂O₅) supported on activated carbon has been shown to catalyze the selective oxidation of this compound to glutaraldehyde with a conversion of 84.3% and a selectivity of 75.3%. researchgate.net Additionally, core-shell structured WO₃/TiO₂ spheroids have been developed as a highly active catalyst for this reaction, utilizing aqueous hydrogen peroxide as a green oxidant. fudan.edu.cn
Table 2: Catalytic Systems for the Selective Oxidation of this compound to Glutaraldehyde
| Catalyst System | Oxidant | This compound Conversion (%) | Glutaraldehyde Yield/Selectivity (%) | Reference |
|---|---|---|---|---|
| H₃PMo₁₂₋ₓWₓO₄₀ | H₂O₂ | High Performance | - | oup.com |
| [π-C₅H₅NC₁₆H₃₃]₃PW₄O₁₆ | H₂O₂ | 100 | 87 (Yield) | jlu.edu.cn |
| Nb₂O₅/AC | H₂O₂ | 84.3 | 75.3 (Selectivity) | researchgate.net |
| WO₃/TiO₂ | H₂O₂ | High Activity | 75 (Selectivity) | researchgate.net |
Hydrogenation and Dehydrogenation Catalysis Involving this compound
This compound can undergo both hydrogenation to cyclopentane (B165970) and dehydrogenation to cyclopentadiene (B3395910), depending on the catalyst and reaction conditions.
Hydrogenation: The catalytic hydrogenation of this compound to cyclopentane is a reduction reaction that typically employs a metal catalyst. libretexts.orgchemistrytalk.org This process is generally exothermic. libretexts.org Nickel-phosphorus (Ni-P) catalysts have been shown to be effective for the liquid-phase hydrogenation of cycloalkenes, including this compound, at room temperature and atmospheric pressure. jst.go.jp The rate of hydrogenation is influenced by the ring size of the cycloalkene. jst.go.jp Theoretical studies using the Hartree-Fock method have also investigated the hydrogenation of this compound in the presence of a molybdenum disulfide catalyst. researchgate.net A continuous process for preparing this compound through the selective hydrogenation of cyclopentadiene has also been developed, using a palladium on γ-Al₂O₃ catalyst. google.com
Dehydrogenation: The catalytic dehydrogenation of this compound can yield cyclopentadiene. onepetro.org Studies have shown that using an alumina-chromia-potassium catalyst at 600°C and reduced pressure can result in a 58% yield of cyclopentadiene from this compound. onepetro.org The dehydrogenation of cyclopentane to this compound has also been investigated, with the presence of hydrogen surprisingly increasing the yield of this compound by suppressing further dehydrogenation to cyclopentadiene and reducing carbon deposition on the catalyst. google.com Density functional theory (DFT) calculations have been used to study the dehydrogenation of this compound to the cyclopentadienyl (B1206354) anion on a Ni(111) surface, analyzing both simultaneous and sequential reaction mechanisms. researchgate.net
Electrochemical Catalysis and Redox Studies of this compound Derivatives
Electrochemical methods offer an alternative pathway for the synthesis and transformation of this compound derivatives. These methods can be highly efficient and operate under mild conditions. researchgate.netnih.gov
An electrochemical mediator-induced intermolecular selective (3+2) annulation of alkenes and alkynes/alkenes has been developed to produce a variety of decorated cyclopentenes and cyclopentanes. researchgate.netnih.gov This protocol is noted for its high efficiency, broad substrate scope, and good functional group tolerance. researchgate.netnih.gov Mechanistic studies suggest the involvement of iodine and carbon radicals in this transformation. nih.gov Photocatalytic self-(3+2) cycloadditions of vinyldiazo compounds have also been described, yielding this compound derivatives through a single-electron oxidation of the vinyldiazo compound. nih.gov
Redox-isomerization reactions have also been applied to this compound derivatives. For instance, a rhodium-catalyzed redox-isomerization has been successfully used for the kinetic resolution of a series of this compound-1,4-diol derivatives with high enantiomeric excess. nih.gov
Advanced Applications of Cyclopentene Scaffolds in Organic Synthesis and Materials Science
Cyclopentene (B43876) as a Versatile Building Block in Complex Molecule Synthesis
The unique reactivity and stereochemical properties of the this compound ring make it an invaluable building block in organic synthesis. Its derivatives serve as precursors and intermediates in the creation of a diverse range of complex molecules, from life-saving drugs to innovative agrochemicals. thermofisher.comontosight.ai
Precursors for Bioactive Molecules and Agrochemicals
This compound and its derivatives are fundamental starting materials in the synthesis of numerous bioactive molecules and agrochemicals. thermofisher.comontosight.ai The functional groups on the this compound ring can be readily modified, allowing for the creation of a diverse library of compounds with potential therapeutic or agricultural applications. ontosight.ai For instance, 4-bromothis compound (B1267290) is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Similarly, this compound-1,2-dicarboxylic acid is utilized as a precursor for the development of new pesticides and herbicides. lookchem.com
The this compound scaffold is a core component of several antiviral drugs, including the carbocyclic nucleoside analog Abacavir, which is used to treat HIV. royalsocietypublishing.org The synthesis of such molecules often involves the stereoselective functionalization of a this compound precursor. beilstein-journals.org Furthermore, this compound derivatives have been investigated for their potential as antifungal and antibacterial agents. smolecule.com For example, 4-cyclopentene-1,3-dione (B1198131) has shown potent antifungal activity by inhibiting chitin (B13524) synthesis in pathogenic fungi like Candida species. smolecule.com
In the realm of agrochemicals, this compound-containing compounds have been developed as herbicides and insecticides. The ability to introduce various substituents onto the this compound ring allows for the fine-tuning of their biological activity and selectivity. ontosight.ai
| This compound Derivative | Application Area | Example of Synthesized Bioactive Molecule/Agrochemical | Reference |
| 4-Bromothis compound | Pharmaceuticals, Agrochemicals | Intermediate for various drug candidates and pesticides. | |
| This compound-1,2-dicarboxylic acid | Agrochemicals | Precursor for herbicides and other agricultural chemicals. | lookchem.com |
| Chiral this compound Diols/Triols | Pharmaceuticals | Precursors for carbocyclic nucleoside analogues (e.g., PreQ0 analogues). | beilstein-journals.org |
| 4-Cyclopentene-1,3-dione | Antifungal Agents | Inhibitor of chitin synthesis in pathogenic fungi. | smolecule.com |
| 2-Amino-1-cyclopentene-1-carbodithioic acid | Pharmaceuticals, Agrochemicals | Intermediate for pharmaceuticals and building block for pesticides. | ontosight.ai |
Intermediates for Natural Product Synthesis
The this compound ring is a common structural element in a vast number of natural products, many of which exhibit significant biological activity. Consequently, the development of synthetic strategies to construct and elaborate the this compound core has been a major focus of organic chemistry. nih.govnih.gov
A prominent class of natural products containing a cyclopentane (B165970) ring, often derived from this compound intermediates, are the prostaglandins (B1171923). britannica.com These lipid compounds are involved in a wide range of physiological processes and are important targets for drug development. britannica.com The synthesis of prostaglandins frequently relies on the stereocontrolled functionalization of this compound precursors to establish the correct stereochemistry of the final molecule. oup.comlibretexts.org
Another notable example is the macrolide antibiotic Brefeldin A, which has garnered significant attention from the synthetic community due to its unique structure and biological activity. mdpi.comnih.gov Numerous total syntheses of Brefeldin A have been reported, many of which utilize this compound derivatives as key intermediates to construct the fused bicyclic system. mdpi.comthieme-connect.comthieme-connect.comresearchgate.net These syntheses often employ sophisticated strategies like ring-closing metathesis and diastereoselective cyclization reactions to assemble the complex molecular architecture. nih.govthieme-connect.com
Furthermore, this compound intermediates are crucial in the synthesis of a variety of other natural products, including terpenes and alkaloids. For example, 1-acetyl-4-isopropenyl-1-cyclopentene is an important intermediate for the synthesis of various natural products. scielo.br The versatility of this compound as a synthetic intermediate allows chemists to access a wide range of complex and biologically important molecules.
| Natural Product | Role of this compound Intermediate | Key Synthetic Strategy | Reference |
| Prostaglandins | Core structural component | Stereoselective functionalization, [3+2] cycloaddition | britannica.comoup.comlibretexts.org |
| Brefeldin A | Building block for the cyclopentane ring | Ring-closing metathesis, diastereoselective cyclization, epoxynitrile cyclization | mdpi.comnih.govthieme-connect.comthieme-connect.com |
| (±)-Gymnomitrol | Starting material for cyclopentanone (B42830) functionalization | Photocycloaddition and subsequent transformations | oregonstate.edu |
| Epoxyqueuosine | Precursor for the fully functionalized cyclopentane ring | Mitsunobu reaction, Staudinger reduction, epoxidation | oregonstate.edu |
| (+)-Trehazolin | Intermediate for the fully functionalized cyclopentane | [2+2] photocycloaddition, reductive dechlorination | oregonstate.edu |
Integration of this compound into Novel Materials
The unique properties of the this compound ring also make it a valuable component in the design and synthesis of advanced materials. Its ability to undergo polymerization and participate in supramolecular interactions has led to the development of polymers with tunable characteristics and novel self-assembled structures.
Polymers with Tuned Chemical and Mechanical Characteristics
Ring-opening metathesis polymerization (ROMP) of this compound and its derivatives is a powerful technique for producing polymers with well-defined structures and properties. acs.orgnih.gov The relatively low ring strain of this compound allows for a thermodynamically controlled polymerization process, which can be reversible under certain conditions. acs.orgkaist.ac.krresearchgate.net This reversibility enables the development of "living" polymerization systems, where the polymer chains can be grown and modified with a high degree of control. nih.gov
By copolymerizing this compound with other monomers, such as dicyclopentadiene (B1670491) (DCPD), the mechanical properties of the resulting polymers can be precisely tuned. rsc.orgresearchgate.net The incorporation of DCPD introduces branching and crosslinking, leading to materials with increased tensile strength and modulus. rsc.orgresearchgate.net This approach has been used to create a range of polypentenamer-based thermoplastic elastomers with properties that can be tailored for specific applications. rsc.orgresearchgate.net
Furthermore, the functionalization of this compound monomers prior to polymerization allows for the introduction of specific chemical functionalities into the polymer backbone. This can be used to alter the polymer's solubility, thermal stability, and adhesion properties. For instance, the ROMP of hydroxyl- or siloxy-functionalized cyclopentenes yields polymers with distinct mechanical and thermal characteristics. kaist.ac.kr Recent research has also focused on the development of highly active ruthenium catalysts that can polymerize low-strained this compound derivatives, expanding the scope of accessible polymer architectures. kaist.ac.kr The ability to precisely control the polymerization kinetics and monomer composition opens up possibilities for creating materials with dynamically tunable properties, such as size, shape, and stiffness. digitellinc.com
| Polymerization Method | Monomers | Resulting Polymer Properties | Reference |
| Ring-Opening Metathesis Polymerization (ROMP) | This compound derivatives | Thermodynamically stable, mechanically robust, reversibly polymerizable | acs.orgnih.gov |
| Catalytic Living ROMP | This compound and cyclohexene (B86901) derivatives | Controlled molecular weight, low dispersity | nih.gov |
| Copolymerization (ROMP) | This compound (CP) and Dicyclopentadiene (DCPD) | Increased tensile strength and modulus, thermoplastic elastomer behavior | rsc.orgresearchgate.net |
| ROMP with functionalized monomers | Hydroxyl-, siloxy-, or ester-functionalized cyclopentenes | Distinct mechanical and thermal properties | kaist.ac.kr |
| Alternating Copolymerization | Ethylene and this compound | Crystalline engineering plastomer with high melting temperature | acs.org |
Supramolecular Assemblies and Crystal Engineering utilizing this compound Motifs
The this compound moiety can play a crucial role in directing the self-assembly of molecules into well-ordered supramolecular structures. royalsocietypublishing.org This is a key principle in the field of crystal engineering, which aims to design and synthesize crystalline materials with desired properties by controlling the intermolecular interactions. acs.orgscite.ai
The this compound ring can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are fundamental to the formation of supramolecular assemblies. royalsocietypublishing.orgresearchgate.netresearchgate.net For example, in peptide-based compounds, the this compound ring can act as a bioisostere of proline, influencing the conformational preferences of the molecule and promoting the formation of specific hydrogen-bonded motifs. royalsocietypublishing.orgresearchgate.netresearchgate.net These interactions can lead to the formation of pseudo-cyclic structures and extended supramolecular architectures. royalsocietypublishing.orgresearchgate.netresearchgate.net
In the context of materials science, diarylethene derivatives containing a central perfluorothis compound ring are a well-known class of photochromic molecules. researchgate.net These molecules can undergo a reversible ring-closing reaction upon irradiation with light, leading to a change in their color and other properties. acs.org By incorporating these photochromic units into supramolecular assemblies, it is possible to create materials that respond to external stimuli, with potential applications in optical data storage, molecular switches, and smart materials. acs.org
Furthermore, the incorporation of cyclopentane rings into the backbone of archaeal-like lipids has been shown to have a profound effect on their self-assembly into vesicular structures. acs.orgnih.gov The position and stereochemistry of the cyclopentane ring can influence the packing of the lipid molecules, leading to the formation of unique supramolecular organizations with potential applications in drug delivery and membrane biophysics. acs.orgnih.gov
| System | Role of this compound Motif | Resulting Supramolecular Structure/Property | Reference |
| This compound-containing peptides | Bioisostere of proline, participates in H-bonding | Pseudo-cyclic motifs, defined supramolecular architectures | royalsocietypublishing.orgresearchgate.netresearchgate.net |
| Diarylethene derivatives with perfluorothis compound | Photochromic core | Light-controlled supramolecular assemblies, photo-responsive materials | researchgate.netacs.org |
| Archaeal glycolipid analogues with cyclopentane rings | Influences lipid packing and membrane organization | Unique vesicular assemblies, control of membrane properties | acs.orgnih.gov |
| Angular-shaped heteroarenes with cyclopenta[b]thiopyran | Building block for organic semiconductors | Controlled molecular packing for optimized charge carrier mobility | acs.org |
Future Directions and Emerging Research Avenues in Cyclopentene Chemistry
Advancements in Sustainable Synthesis and Green Chemistry Approaches
The chemical industry's shift towards greener and more sustainable practices is profoundly influencing the production and utilization of cyclopentene (B43876). Research is increasingly focused on reducing the environmental footprint associated with its synthesis and subsequent transformations.
A key trend is the development of bio-based routes to this compound and its derivatives. datainsightsmarket.com Traditionally sourced from the C5 fraction of petroleum cracking, this compound can now potentially be derived from renewable biomass. uvic.caacs.org Furfural (B47365), a platform chemical obtainable from the hydrolysis and dehydration of lignocellulosic biomass like corn cobs and sugarcane bagasse, has emerged as a promising renewable feedstock. acs.orggoogle.comrsc.org Catalytic processes are being developed to convert furfural into cyclopentanone (B42830), which can then be transformed into this compound. acs.orgrsc.org Another bio-based pathway involves the conversion of sugar alcohols, such as xylitol, into this compound through a series of reactions that may include intramolecular aldol (B89426) condensation or rearrangement of intermediates like furfuryl alcohol. kuleuven.be The hydrogenation of cyclopentane-1,3-dione, which can be derived from hemicellulose, also presents a potential bio-based route to cyclopentane (B165970) diols, valuable precursors in polymer chemistry. nih.gov
Beyond renewable feedstocks, green chemistry principles are being applied to the reactions of this compound. This includes the use of environmentally benign solvents, such as water, for C-H functionalization reactions. researchgate.net Furthermore, researchers are developing novel, economic, and green synthetic methods for catalysts used in this compound oxidation, such as using sodium silicate (B1173343) as a silicon source for catalyst supports. rsc.orgrsc.org
| Approach | Feedstock | Key Intermediates | Significance | Reference |
|---|---|---|---|---|
| Traditional | Petroleum (Naphtha) | N/A (Direct from C5 fraction) | Established industrial process. | acs.org |
| Bio-based | Furfural (from Biomass) | Cyclopentanone | Utilizes renewable resources, reducing fossil fuel dependence. | acs.orggoogle.comrsc.org |
| Bio-based | Xylitol (Sugar Alcohol) | Furfuryl alcohol | Potential route from bio-based polyols. | kuleuven.be |
| Bio-based | Hemicellulose | 4-hydroxycyclopent-2-enone, Cyclopentane-1,3-dione | Pathway to bio-based diols for polymers. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Reaction and Material Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize how this compound-based reactions are designed and materials are developed. researchgate.net These computational tools can analyze vast datasets to predict reaction outcomes, optimize conditions, and even design novel molecules and synthetic pathways with greater efficiency than traditional methods. frontiersin.orgasiaresearchnews.comrsc.org
In the context of this compound polymerization, reactive molecular dynamics (RMD) simulations are being used to model the process at an all-atom resolution. mdpi.com Such simulations can elucidate chain propagation and termination mechanisms, for instance by showing how intramolecular entanglement can limit polymer chain growth. mdpi.com The results from these simulations, such as predicted molecular weights and polydispersity indices, have shown good agreement with experimental data, suggesting their potential as predictive tools for polymerization systems. mdpi.com
More broadly, ML algorithms are being developed for a range of chemical tasks that are directly applicable to this compound chemistry. beilstein-journals.org Global models, trained on large-scale reaction databases, can recommend general reaction conditions for diverse transformations, providing a valuable starting point for chemists. beilstein-journals.org For specific, well-defined problems like optimizing the yield of a particular this compound reaction, local models can be built. Bayesian optimization, a powerful ML technique, can accelerate the optimization of various reaction parameters, often identifying optimal conditions faster and more efficiently than human experts. researchgate.net Computational studies using density functional theory (DFT) are also being used to create libraries of ring strain energies for numerous this compound derivatives, helping to predict their suitability as monomers for ring-opening metathesis polymerization (ROMP). acs.org
| AI/ML Technique | Application Area | Specific Task | Potential Impact | Reference |
|---|---|---|---|---|
| Reactive Molecular Dynamics (RMD) | Polymer Chemistry | Simulating polymerization of this compound with maleic anhydride. | Predicting molecular weight and understanding chain termination mechanisms. | mdpi.com |
| Density Functional Theory (DFT) | Material Design | Calculating ring strain energies of this compound derivatives. | Predicting monomer reactivity for ROMP. | acs.org |
| Bayesian Optimization | Reaction Optimization | Identifying optimal reaction conditions for synthesis. | Accelerating experimental design and improving reaction yields. | researchgate.net |
| Global Reaction Models | Synthesis Planning | Predicting reagents, solvents, and temperature for novel reactions. | Providing initial guidance for new synthetic transformations of this compound. | beilstein-journals.org |
| Retrosynthetic Analysis Models | Synthesis Design | Proposing optimal synthetic routes to complex this compound-based molecules. | Accelerating the discovery and preparation of target molecules. | rsc.org |
Novel Catalyst Design and Mechanistic Understanding
The development of new, highly efficient, and selective catalysts is a cornerstone of advancing this compound chemistry. Research efforts are focused on designing novel catalytic systems for both polymerization and functionalization reactions, coupled with detailed mechanistic studies to enable rational catalyst improvement.
Ring-opening metathesis polymerization (ROMP) of this compound and its derivatives remains an area of intense catalyst development. mdpi.com Ruthenium-based Grubbs-type catalysts are widely used due to their functional group tolerance and accessibility. mdpi.com Recent advances include the development of N-vinylsulfonamide-based ruthenium complexes that exhibit exceptionally high activity, enabling the polymerization of low-strain this compound derivatives even at very low temperatures (e.g., -40 °C). nih.govkaist.ac.kr The spatial confinement of catalysts within polymer architectures, such as multi-arm polystyrene stars, has been shown to inhibit termination steps, allowing for fast and high-conversion polymerization even in the presence of air. researchgate.net
For synthetic transformations, new catalytic systems are enabling unprecedented reactions. A manganese complex derived from a commercially available ligand has been used for the synthesis of acyl cyclopentenes, with water and hydrogen gas as the only byproducts. rsc.org Detailed experimental and computational studies of this system elucidated a complex mechanism involving acceptorless alcohol dehydrogenation and vinyl cyclopropane (B1198618) ring expansion. rsc.org Palladium-based catalysts are also being explored, with Pd(II)-picolinamide complexes anchored in mesoporous silica (B1680970) (SBA-15) showing high activity and selectivity for the oxidation of this compound to cyclopentanone using molecular oxygen. researchgate.net Other novel catalysts include tungsten-based systems for oxidative cleavage rsc.orgrsc.org and titanium-based zeolites (Ti-MWW) for clean epoxidation using hydrogen peroxide. frontiersin.org
Mechanistic understanding is critical for catalyst design. Techniques such as combined mass spectrometry and deuterium (B1214612) NMR spectroscopy are used to probe the reactions of this compound over supported-metal catalysts, revealing details about exchange mechanisms involving surface allyl and alkyl intermediates. psu.edu Similarly, the mechanism of the photochemical cycloaddition between N-benzoylindole and this compound has been investigated, showing that the reaction proceeds through a triplet 1,4-biradical intermediate. cdnsciencepub.com
| Catalyst Type | Reaction | Key Features/Findings | Reference |
|---|---|---|---|
| N-vinylsulfonamide-based Ruthenium Complexes | ROMP | Ultra-rapid initiation; active at temperatures as low as -40 °C for low-strain monomers. | nih.govkaist.ac.kr |
| Manganese-Pincer Complexes | Acyl this compound synthesis | Chemo-selective; uses alcohol dehydrogenation; produces H₂ and H₂O as byproducts. | rsc.org |
| Pd(II)-picolinamide@SBA-15 | Oxidation to cyclopentanone | Heterogeneous catalyst; uses O₂ as oxidant; achieves 96.2% conversion and 76.3% yield. | researchgate.net |
| W-MCM41 | Oxidative cleavage to glutaraldehyde (B144438) | Green synthesis method; highly active and recyclable catalyst. | rsc.orgrsc.org |
| Modified Ti-MWW Zeolite | Epoxidation to 1,2-epoxycyclopentane | Achieves 97.8% conversion and 99.9% selectivity with H₂O₂. | frontiersin.org |
Exploration of New Chemical Transformations and Methodologies for this compound
Chemists are continuously expanding the synthetic toolbox for this compound, developing novel transformations and methodologies to construct and functionalize this important carbocycle. nih.gov These new methods provide access to a wide array of complex and highly functionalized this compound derivatives. semanticscholar.org
Photoredox catalysis has emerged as a powerful tool, enabling a direct (3+2) cycloaddition between alkenes and vinyl diazo reagents using either chromium or ruthenium catalysts. nih.gov This reaction proceeds through the interception of a radical cation intermediate by the vinyl diazo compound, a departure from its typical electrophilic behavior. nih.gov A metal-free formal [4+1] cycloaddition has also been developed, where photogenerated siloxycarbenes react with electrophilic dienes. acs.org The reaction proceeds via a transient cyclopropane that rearranges to a stable, highly functionalized this compound. acs.org
C-H functionalization offers a direct and atom-economical approach to modify the this compound core. A metal-free methodology for the C(sp²)-H functionalization of this compound-1,3-diones has been reported, allowing for C-N and C-O bond formation using sodium azide (B81097) in water. researchgate.net
Other novel transformations include:
Copper-catalyzed [3+2] cycloaddition: The reaction of vinyldiazo compounds and vinylazides provides densely functionalized this compound derivatives that retain the azide group, which is available for further transformations. semanticscholar.orgresearchgate.net
Bis-alkoxyselenenylation: An efficient one-pot method has been developed for the reaction of this compound with selenium dibromide and various alcohols to afford bis(2-alkoxycyclopentyl) selenides in high yields. mdpi.com
Oxidative Cleavage: Heteropolyacid phase transfer catalysts have been designed to catalyze the oxidation of this compound to glutaraldehyde with high conversion and selectivity. sioc-journal.cn
These emerging methodologies highlight the ongoing innovation in this compound chemistry, providing new pathways to valuable molecules for applications in pharmaceuticals, materials science, and agrochemicals. nih.govnih.gov
| Transformation | Reagents/Catalyst | Product Type | Key Innovation | Reference |
|---|---|---|---|---|
| (3+2) Cycloaddition | Alkenes, Vinyl diazo species / Ru or Cr photocatalyst | Substituted cyclopentenes | Novel use of vinyl diazo as a nucleophile with a radical cation. | nih.gov |
| Formal (4+1) Cycloaddition | Acylsilanes, Dienes / Photochemical | Functionalized cyclopentenes | Metal-free cyclopropanation/vinyl cyclopropane rearrangement sequence. | acs.org |
| C(sp²)-H Functionalization | This compound-1,3-dione, Sodium azide / Metal-free, water | Aminated/alkoxylated cyclopentenones | Green, metal-free C-N and C-O bond formation. | researchgate.net |
| Bis-alkoxyselenenylation | Selenium dibromide, Alcohols | bis(2-alkoxycyclopentyl) selenides | One-pot synthesis of novel organoselenium compounds. | mdpi.com |
| Oxidative Cleavage | H₂O₂, Heteropolyacid catalyst | Glutaraldehyde | Efficient phase transfer catalysis for C=C bond cleavage. | sioc-journal.cn |
Q & A
Q. What thermodynamic parameters are critical for synthesizing cyclopentanol from this compound via a two-step process?
- Methodological Answer : Calculate standard enthalpy (ΔH°), Gibbs free energy (ΔG°), and equilibrium constants (K) for: (1) this compound + Acetic Acid → Cyclopentyl Acetate (2) Cyclopentyl Acetate + Methanol → Cyclopentanol + Methyl Acetate Use group contribution methods (e.g., Ruzicka–Domalski for heat capacities, Yoneda for gaseous entropy) and validate with experimental conversions (e.g., 98% selectivity for cyclopentyl acetate) .
Q. How can discrepancies between experimental and theoretical equilibrium conversions in this compound esterification be resolved?
- Methodological Answer : Compare experimental conversions (e.g., 85% at 343 K) with thermodynamic predictions. Analyze errors in physical property estimations (e.g., vaporization enthalpies) or assumptions in ideal reaction conditions (3:1–4:1 methanol-to-ester ratio). Refine group contribution models using experimental distillation recovery data for unreacted this compound .
Advanced Research Questions
Q. What computational strategies improve enantioselectivity in enzyme-catalyzed hydrolysis of this compound oxide?
- Methodological Answer : Employ CASTing (Combinatorial Active-Site Saturation Testing) to screen limonene epoxide hydrolase (LEH) mutants. Combine X-ray crystallography (e.g., binding pocket flexibility analysis) and molecular dynamics simulations to identify mutations that stabilize nucleophilic water alignment with substrates. Validate with kinetic assays (e.g., 85% enantiomeric excess) .
Q. How do reaction conditions influence cis/trans epoxide ratios in this compound epoxidation?
- Methodological Answer : React this compound derivatives (e.g., 4-methylthis compound) with meta-chloroperbenzoic acid (MCPBA) in CCl₄ at 0°C. Use LiAlH₄ reduction of epoxides to diols and compare with authentic alcohol standards via NMR/GC-MS. Optimize solvent polarity and temperature to shift ratios (e.g., 75:25 trans:cis for substituted derivatives) .
Q. What are the limitations of computational models in predicting this compound-derived reaction outcomes?
- Methodological Answer : Validate DFT-calculated activation energies (e.g., for epoxide hydrolysis) with experimental enantioselectivity data. Identify systemic errors in solvation models or transition-state approximations. Cross-reference with crystallographic data on enzyme-substrate complexes to refine force fields .
Q. How can kinetic vs. thermodynamic control be manipulated in this compound transesterification?
- Methodological Answer : Adjust reaction temperature (323–343 K) and methanol stoichiometry (3:1–4:1 molar ratio) to favor kinetic (low-T, excess alcohol) or thermodynamic (high-T, equilibrium-driven) products. Monitor reaction progress via inline FTIR or GC to detect intermediate ester formation .
Q. What purification techniques maximize this compound recovery in multi-step syntheses?
- Methodological Answer : Employ fractional distillation under reduced pressure to separate this compound (boiling point ~44°C) from acetic acid or cyclopentyl acetate. Use gas chromatography to verify purity (>99%) and recycle unreacted this compound via closed-loop systems .
Q. How do methyl substituents affect thermochemical properties of this compound derivatives?
Q. What strategies optimize literature reviews for this compound reaction pathways?
- Methodological Answer : Use SciFinder to search for "this compound AND (esterification OR epoxidation)" with filters for experimental procedures. Cross-reference patents and non-English journals (e.g., Russian Journal of Physical Chemistry) for overlooked data. Prioritize studies with full spectral datasets (¹H/¹³C NMR, IR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
